Product packaging for Albuterol adipate(Cat. No.:CAS No. 149234-08-2)

Albuterol adipate

Cat. No.: B1666819
CAS No.: 149234-08-2
M. Wt: 385.5 g/mol
InChI Key: KZQZMBIQTMLZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albuterol adipate is a salt of Albuterol -- β2-AR agonist. Albuterol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NO7 B1666819 Albuterol adipate CAS No. 149234-08-2

Properties

CAS No.

149234-08-2

Molecular Formula

C19H31NO7

Molecular Weight

385.5 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid

InChI

InChI=1S/C13H21NO3.C6H10O4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

KZQZMBIQTMLZNP-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Albuterol adipate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Albuterol Adipate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of albuterol adipate. It is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development who require detailed methodologies and characterization data for research purposes. This guide covers the synthetic protocol, in-depth analytical characterization, and the fundamental pharmacological pathway of albuterol.

Synthesis of this compound

This compound is a salt formed between the basic drug albuterol and the dicarboxylic adipic acid. The synthesis is a straightforward acid-base reaction, typically involving the precipitation of the salt from a solution containing both components. The molar ratio of albuterol to adipic acid is 2:1, reflecting the two basic amine groups on albuterol available for salt formation with the dicarboxylic acid.

Reaction Scheme

The reaction involves the protonation of the secondary amine of two albuterol molecules by one molecule of adipic acid.

2 (Albuterol) + 1 (Adipic Acid) → this compound

Experimental Protocol: Synthesis

This protocol details the precipitation method for forming this compound from albuterol free base and adipic acid.[1]

Materials:

  • Albuterol (free base)

  • Adipic Acid

  • Ethanol (or other suitable alcohol)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution of Reactants:

    • Prepare a solution of albuterol free base in a minimal amount of warm ethanol.

    • In a separate container, prepare a solution of adipic acid in warm ethanol. A 2:1 molar ratio of albuterol to adipic acid should be used.

  • Salt Formation and Precipitation:

    • Slowly add the adipic acid solution to the stirring albuterol solution.

    • A white precipitate of this compound should form upon mixing or after a short induction period.

    • Continue stirring the mixture for 1-2 hours to ensure complete precipitation. The solution may be cooled in an ice bath to maximize yield.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying:

    • Dry the collected this compound solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_synthesis Synthesis Workflow start Start: Prepare Reagents (Albuterol, Adipic Acid, Ethanol) dissolve Dissolve Albuterol and Adipic Acid in Ethanol start->dissolve mix Mix Solutions (2:1 Molar Ratio) dissolve->mix precipitate Stir and Allow Precipitation mix->precipitate isolate Isolate Solid via Vacuum Filtration precipitate->isolate wash Wash with Cold Ethanol isolate->wash dry Dry Under Vacuum wash->dry end End: Pure this compound dry->end

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Summary of Physicochemical Properties

The following table summarizes key quantitative data for this compound, with comparisons to the free base and the more common sulfate salt.

PropertyThis compoundAlbuterol (Free Base)Albuterol Sulfate
Molecular Formula C₃₂H₅₂N₂O₁₀[2]C₁₃H₂₁NO₃[3]C₂₆H₄₄N₂O₁₀S[4]
Molecular Weight 624.8 g/mol [2]239.31 g/mol [3]576.7 g/mol [4]
Melting Point 182°C[1]157-158°C[5]-
Aqueous Solubility (RT) 353 mg/mL[1]15.7 mg/mL[1]250 mg/mL[1]
Aqueous Solubility (37°C) 452.5 mg/mL[1]--
Intrinsic Dissolution Rate 24.0 mg·min⁻¹·cm⁻²[1]1.1 mg·min⁻¹·cm⁻²[1]20.4 mg·min⁻¹·cm⁻²[1]
Experimental Protocols: Characterization
  • Methodology: A small amount of the dried this compound is packed into a capillary tube. The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Methodology: An excess amount of this compound is added to a known volume of deionized water in a sealed vial. The suspension is agitated at a constant temperature (room temperature or 37°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved drug in the supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Methodology: This method is adapted for the analysis of albuterol.[6]

    • Column: Chromolith® HighResolution RP-18 endcapped (150 x 4.6mm) or equivalent C18 column.

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 276 nm.

    • Sample Preparation: A standard solution is prepared by accurately weighing and dissolving this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Methodology: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.

  • Expected Peaks: The spectrum should display characteristic absorption bands for both albuterol and adipate. Key expected peaks include:

    • Broad O-H and N-H stretching (phenolic and alcohol groups): ~3200-3500 cm⁻¹

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretching: ~2850-2960 cm⁻¹

    • Strong carboxylate (COO⁻) asymmetric stretching from the salt: ~1550-1610 cm⁻¹

    • Aromatic C=C bending: ~1450-1600 cm⁻¹

    • C-O stretching (alcohol and phenol): ~1030-1250 cm⁻¹

  • Methodology: Mass spectral analysis is performed using an ESI-MS (Electrospray Ionization Mass Spectrometer). The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the instrument.

  • Expected Ions: In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated albuterol molecule [M+H]⁺ at m/z 240.16.[7] The adipic acid moiety is not typically observed in this mode.

  • Methodology: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Expected Signals: The spectra will show a combination of signals from both albuterol and adipic acid.

    • Albuterol Protons (in DMSO-d₆): Aromatic protons (~6.7-7.3 ppm), benzylic proton (~4.4 ppm), tert-butyl protons (~1.0 ppm), and other aliphatic and hydroxyl protons.[5]

    • Adipic Acid Protons: Two multiplets corresponding to the methylene protons, typically in the range of ~1.5 ppm and ~2.2 ppm.

G cluster_characterization Characterization Workflow start Synthesized this compound physchem Physicochemical Tests start->physchem spectro Spectroscopic Analysis start->spectro chroma Chromatographic Analysis start->chroma mp Melting Point physchem->mp sol Solubility physchem->sol ir FTIR spectro->ir nmr NMR (¹H, ¹³C) spectro->nmr ms Mass Spectrometry spectro->ms hplc HPLC (Purity Assay) chroma->hplc

Caption: Workflow for the characterization of this compound.

Albuterol Signaling Pathway

Albuterol exerts its therapeutic effect as a bronchodilator by acting as a selective beta-2 (β₂) adrenergic receptor agonist.[8] The activation of this receptor initiates a well-defined intracellular signaling cascade.

Mechanism of Action:

  • Receptor Binding: Albuterol binds to β₂-adrenergic receptors located on the surface of airway smooth muscle cells.[[“]][10]

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs), causing it to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[4][8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[8][10] This leads to an increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[8]

  • Muscle Relaxation: PKA phosphorylates several target proteins, which collectively lead to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[8][10] This ultimately results in the relaxation of the bronchial smooth muscle, alleviating bronchospasm.[4][8]

G cluster_pathway Albuterol β₂-Adrenergic Signaling Pathway albuterol Albuterol receptor β₂-Adrenergic Receptor albuterol->receptor Binds g_protein Gs Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates atp ATP camp cAMP atp->camp Converts Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates targets Phosphorylation of Target Proteins pka->targets Catalyzes calcium ↓ Intracellular Ca²⁺ targets->calcium relaxation Smooth Muscle Relaxation (Bronchodilation) calcium->relaxation

Caption: The signaling cascade initiated by albuterol binding.

References

A-Technical-Guide-on-the-Physicochemical-Properties-of-Novel-Albuterol-Salts

Author: BenchChem Technical Support Team. Date: November 2025

For-the-Attention-of: -Researchers,-Scientists,-and-Drug-Development-Professionals

Abstract:

Albuterol,-a-short-acting-β2-adrenergic-receptor-agonist,-is-a-cornerstone-in-the-management-of-bronchospasm-in-conditions-like-asthma-and-chronic-obstructive-pulmonary-disease-(COPD).[1] While-the-sulfate-salt-is-the-most-commonly-used-form,-research-into-novel-salt-forms-is-driven-by-the-potential-for-improved-physicochemical-properties-and-therapeutic-performance.-This-document-provides-a-comprehensive-overview-of-the-physicochemical-properties-of-novel-albuterol-salts,-with-a-focus-on-albuterol-adipate-and-stearate,-and-compares-them-to-the-conventional-free-base-and-sulfate-forms.-It-details-the-experimental-protocols-for-their-characterization-and-elucidates-the-underlying-signaling-pathway-of-albuterol's-action.

1.-Introduction

The-therapeutic-efficacy-of-an-inhaled-drug-product-is-intrinsically-linked-to-its-physicochemical-properties.-For-albuterol,-key-parameters-such-as-solubility,-dissolution-rate,-and-stability-can-influence-its-bioavailability-and-duration-of-action.-The-exploration-of-novel-salt-forms-of-albuterol-aims-to-optimize-these-properties,-potentially-leading-to-improved-drug-delivery-and-patient-outcomes.-This-guide-focuses-on-the-characterization-of-albuterol-adipate-and-stearate-as-examples-of-such-novel-salts.[2]

2.-Comparative-Physicochemical-Properties

The-selection-of-a-suitable-salt-form-is-a-critical-step-in-drug-development.-The-following-table-summarizes-the-key-physicochemical-properties-of-albuterol-free-base-and-its-sulfate,-adipate,-and-stearate-salts.

Table-1:-Physicochemical-Properties-of-Albuterol-and-Its-Salts

PropertyAlbuterol Free BaseAlbuterol SulfateAlbuterol AdipateAlbuterol Stearate
Melting Point (°C) 158[2]-182[2]116[2]
Aqueous Solubility (mg/mL at room temp.) 15.7[2]250[2]353[2]0.6[2]
Aqueous Solubility (mg/mL at 37°C) --452.5[2]1.4[2]
Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C) 1.1[2]20.4[2]24.0[2]Non-linear, very slow[2]

3.-Experimental-Protocols

The-characterization-of-novel-albuterol-salts-involves-a-series-of-standardized-experiments-to-determine-their-physicochemical-properties.-Below-are-the-detailed-methodologies-for-the-key-experiments.

3.1-Salt-Synthesis
  • Albuterol-Adipate-and-Stearate-Precipitation:

    • Prepare-alcoholic-solutions-of-albuterol-and-the-respective-acids-(adipic-or-stearic).

    • Mix-the-solutions-to-initiate-precipitation-of-the-salt.

    • Collect-the-precipitate-by-filtration.

    • Wash-the-precipitate-with-a-suitable-solvent-to-remove-any-unreacted-starting-materials.

    • Dry-the-purified-salt-under-vacuum.[2]

3.2-Thermal-Analysis
  • Differential-Scanning-Calorimetry-(DSC):

    • Accurately-weigh-a-small-sample-(1-5-mg)-of-the-albuterol-salt-into-an-aluminum-pan.

    • Seal-the-pan-and-place-it-in-the-DSC-instrument.

    • Use-an-empty,-sealed-aluminum-pan-as-a-reference.

    • Heat-the-sample-at-a-controlled-rate-(e.g.,-10°C/min)-over-a-defined-temperature-range.

    • Record-the-heat-flow-to-the-sample-relative-to-the-reference-to-determine-the-melting-endotherm.

3.3-Solubility-Determination
  • Equilibrium-Solubility-Method:

    • Add-an-excess-amount-of-the-albuterol-salt-to-a-known-volume-of-distilled-water-in-a-sealed-container.

    • Agitate-the-suspension-at-a-constant-temperature-(room-temperature-or-37°C)-for-a-sufficient-period-to-reach-equilibrium-(e.g.,-24-48-hours).

    • Filter-the-suspension-to-remove-the-undissolved-solid.

    • Analyze-the-concentration-of-albuterol-in-the-filtrate-using-a-validated-analytical-method,-such-as-High-Performance-Liquid-Chromatography-(HPLC).

3.4-Dissolution-Rate-Measurement
  • Rotating-Disk-Dissolution-Method:

    • Compact-a-known-amount-of-the-albuterol-salt-into-a-die-to-form-a-non-disintegrating-disk-of-a-specific-surface-area.

    • Mount-the-disk-in-a-holder-at-the-bottom-of-a-stirring-shaft.

    • Immerse-the-disk-in-a-dissolution-medium-(e.g.,-pH-7.4-phosphate-buffer)-maintained-at-a-constant-temperature-(37°C).

    • Rotate-the-disk-at-a-constant-speed.

    • Withdraw-samples-of-the-dissolution-medium-at-predetermined-time-intervals.

    • Analyze-the-concentration-of-albuterol-in-the-samples-to-determine-the-dissolution-rate.[2]

4.-Visualization-of-Workflows-and-Pathways

4.1-Experimental-Workflow-for-Salt-Characterization

The-following-diagram-outlines-the-logical-flow-of-experiments-for-characterizing-novel-albuterol-salts.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_results Data Analysis start Albuterol Free Base + Acid synthesis Precipitation in Alcoholic Solution start->synthesis purification Filtration & Washing synthesis->purification end_synthesis Purified Novel Salt purification->end_synthesis dsc Differential Scanning Calorimetry (DSC) end_synthesis->dsc solubility Equilibrium Solubility Determination end_synthesis->solubility dissolution Rotating Disk Dissolution Rate end_synthesis->dissolution melting_point Melting Point dsc->melting_point solubility_data Aqueous Solubility solubility->solubility_data dissolution_rate Intrinsic Dissolution Rate dissolution->dissolution_rate

Caption: Experimental workflow for the synthesis and characterization of novel albuterol salts.

4.2-Albuterol-Signaling-Pathway

Albuterol-exerts-its-bronchodilatory-effect-by-activating-the-β2-adrenergic-receptor,-a-G-protein-coupled-receptor-(GPCR).[3] This-initiates-a-signaling-cascade-that-ultimately-leads-to-the-relaxation-of-airway-smooth-muscle.[1][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol albuterol Albuterol beta2ar β2-Adrenergic Receptor (GPCR) albuterol->beta2ar Binds to g_protein G Protein (Gs) beta2ar->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates myosin_lc Myosin Light Chain pka->myosin_lc Inhibits Phosphorylation of relaxation Smooth Muscle Relaxation (Bronchodilation) myosin_lc->relaxation

References

An In-depth Technical Guide to the Aqueous Solubility and Dissolution Kinetics of Albuterol Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and dissolution kinetics of albuterol adipate, a salt of the widely-used bronchodilator albuterol. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data and detailed experimental methodologies.

Core Physicochemical Data

The aqueous solubility and dissolution rate are critical parameters influencing the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). This compound exhibits significantly different solubility and dissolution characteristics compared to the free base and other salt forms.

Aqueous Solubility

The solubility of this compound has been determined at both room temperature and physiological temperature. A notable increase in solubility is observed at the higher temperature, a factor that can be relevant for in vivo performance.

CompoundSolubility at Room Temperature (mg/mL)Solubility at 37°C (mg/mL)
This compound353[1]452.5[1]
Albuterol Free Base15.7[1]Not Reported
Albuterol Sulfate250[1]Not Reported
Intrinsic Dissolution Rate

The intrinsic dissolution rate, a measure of the dissolution speed of a pure substance under constant surface area, was determined for this compound. These studies are crucial for predicting in vivo dissolution behavior.

CompoundIntrinsic Dissolution Rate (mg·min⁻¹·cm⁻²)Experimental Conditions
This compound24.0[1]pH 7.4 phosphate buffer at 37°C[1]
Albuterol Free Base1.1[1]pH 7.4 phosphate buffer at 37°C[1]
Albuterol Sulfate20.4[1]pH 7.4 phosphate buffer at 37°C[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of solubility and dissolution data. The following sections outline the standard procedures for these determinations.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the well-established shake-flask method.

Materials:

  • This compound

  • Purified Water (USP/EP grade)

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and UV detector

Procedure:

  • An excess amount of this compound is added to a known volume of purified water in a sealed container (e.g., a glass vial).

  • The container is placed in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).

  • The mixture is agitated until equilibrium is reached. This is typically determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it becomes constant.

  • Once at equilibrium, the suspension is removed from the shaker and allowed to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

  • The filtered solution is then appropriately diluted and analyzed by a validated HPLC method to determine the concentration of this compound.

  • The experiment is performed in triplicate to ensure accuracy and precision.

Intrinsic Dissolution Rate Determination (Rotating Disk Method)

The intrinsic dissolution rate is measured using a rotating disk apparatus, which provides a constant surface area for dissolution.

Materials:

  • This compound

  • Hydraulic press and die for compact preparation

  • Rotating disk dissolution apparatus (USP Apparatus 5)

  • Dissolution medium (pH 7.4 phosphate buffer)

  • Constant temperature water bath (37°C)

  • HPLC system with a suitable column and UV detector

Procedure:

  • A specific amount of this compound powder is compressed into a compact of a known diameter using a hydraulic press.

  • The compact is then mounted in the holder of the rotating disk apparatus, ensuring that only one face of the compact is exposed to the dissolution medium.

  • The dissolution vessel is filled with a known volume of pre-warmed (37°C) pH 7.4 phosphate buffer.

  • The rotating disk assembly is lowered into the dissolution medium, and rotation is initiated at a constant speed (e.g., 100 rpm).

  • Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • The withdrawn volume is immediately replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.

  • The collected samples are analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

  • The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Visualized Workflows and Relationships

To further elucidate the experimental processes and influencing factors, the following diagrams are provided.

experimental_workflow cluster_solubility Aqueous Solubility Determination cluster_dissolution Intrinsic Dissolution Rate Determination s1 Add excess this compound to water s2 Agitate at constant temperature (25°C or 37°C) s1->s2 s3 Achieve equilibrium s2->s3 s4 Filter supernatant s3->s4 s5 Analyze concentration by HPLC s4->s5 d1 Prepare this compound compact d2 Mount in rotating disk apparatus d1->d2 d3 Immerse in pH 7.4 buffer at 37°C d2->d3 d4 Rotate at constant speed d3->d4 d5 Withdraw samples at time intervals d4->d5 d6 Analyze concentration by HPLC d5->d6 d7 Plot cumulative amount dissolved vs. time d6->d7

Experimental workflow for solubility and dissolution testing.

influencing_factors cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors center Aqueous Solubility & Dissolution Kinetics of this compound p1 Particle Size p1->center p2 Crystal Form (Polymorphism) p2->center p3 Salt Form p3->center e1 Temperature e1->center e2 pH of the Medium e2->center e3 Ionic Strength e3->center

References

Unveiling the Solid-State Characteristics of Albuterol Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the known solid-state properties of albuterol adipate, a salt form of the widely-used bronchodilator, albuterol. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's stability, solubility, and bioavailability. This document consolidates the available physicochemical data on this compound, provides detailed experimental methodologies for its characterization, and presents logical workflows for its analysis, aiming to support further research and development in this area.

Core Physicochemical Properties of this compound

The solid-state properties of a drug substance are pivotal in determining its processing behavior and biopharmaceutical performance. This compound has been investigated as a potential alternative to the more common sulfate salt, exhibiting distinct physicochemical characteristics. The quantitative data available for this compound are summarized below, in comparison to albuterol free base and albuterol sulfate for context.

PropertyThis compoundAlbuterol Free BaseAlbuterol SulfateAdipic Acid
Melting Point (°C) 182158-152
Aqueous Solubility (mg/mL at room temp.) 35315.7250-
Aqueous Solubility (mg/mL at 37°C) 452.5---
Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C) 24.01.120.4-

Data compiled from literature[1].

Experimental Protocols

The characterization of this compound's solid-state properties involves a suite of analytical techniques. The following sections detail the methodologies employed in the cited studies.

Preparation of this compound

Objective: To synthesize the adipate salt of albuterol.

Methodology: this compound is precipitated from an alcoholic solution containing albuterol and adipic acid.[1]

  • Step 1: Dissolution. Albuterol free base and adipic acid are dissolved in a suitable alcohol solvent.

  • Step 2: Precipitation. The salt is allowed to precipitate from the solution. The precise conditions (e.g., temperature, stirring rate, and time) would be optimized to ensure complete salt formation and control crystal properties.

  • Step 3: Isolation and Drying. The precipitated this compound is isolated, typically by filtration, and then dried to remove any residual solvent.

G cluster_prep Preparation of this compound Dissolution Dissolve Albuterol & Adipic Acid in Alcohol Precipitation Precipitate this compound Dissolution->Precipitation Allow to react Isolation Isolate via Filtration Precipitation->Isolation Drying Dry to Remove Solvent Isolation->Drying

Preparation workflow for this compound.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal behavior of this compound.

Methodology: Differential scanning calorimetry was performed to identify the melting endotherm of this compound.[1]

  • Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Analysis Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. An empty sealed pan is used as a reference.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Interpretation: The melting point is determined from the peak of the endothermic event in the resulting thermogram. A single, sharp endotherm is indicative of a crystalline material with a well-defined melting point.[1]

Solubility Determination

Objective: To quantify the aqueous solubility of this compound.

Methodology: The aqueous solubility of this compound was determined at room temperature and at 37°C.[1]

  • Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature (room temperature or 37°C) for a sufficient period to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: The concentration of albuterol in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Intrinsic Dissolution Rate (IDR) Measurement

Objective: To determine the intrinsic dissolution rate of this compound, a key parameter for predicting in vivo dissolution.

Methodology: A rotating disk dissolution method was employed to measure the IDR.[1]

  • Compact Preparation: A known amount of this compound is compressed into a die of a specific surface area using a hydraulic press to form a non-disintegrating compact.

  • Dissolution Apparatus: The die containing the compact is placed in a rotating disk apparatus.

  • Dissolution Medium: The dissolution is carried out in a vessel containing a known volume of pH 7.4 phosphate buffer at 37°C.[1]

  • Test Conditions: The disk is rotated at a constant speed (e.g., 100 rpm).

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Analysis: The concentration of dissolved albuterol in each sample is determined by a suitable analytical method.

  • Calculation: The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.

G cluster_workflow Solid-State Characterization Workflow Synthesis Synthesize this compound Thermal Thermal Analysis (DSC) Synthesis->Thermal Characterize Thermal Properties Solubility Aqueous Solubility Synthesis->Solubility Determine Solubility Dissolution Intrinsic Dissolution Rate Synthesis->Dissolution Measure Dissolution Rate Structure Structural Analysis (XRPD, etc.) [Further Work Needed] Synthesis->Structure Future Investigation Spectroscopy Spectroscopic Analysis (FT-IR, Raman) [Further Work Needed] Synthesis->Spectroscopy Future Investigation

Logical workflow for this compound analysis.

Discussion and Future Directions

The available data indicates that this compound possesses significantly higher aqueous solubility and a faster intrinsic dissolution rate compared to the albuterol free base.[1] Its solubility also surpasses that of the commonly used albuterol sulfate at room temperature.[1] The single melting endotherm at 182°C suggests the formation of a distinct crystalline salt.[1]

However, a comprehensive understanding of the solid-state properties of this compound is still lacking. To fully evaluate its potential as a viable salt form for pharmaceutical development, further studies are warranted. Key areas for future investigation include:

  • Crystallography: Single-crystal and powder X-ray diffraction (XRPD) studies are essential to determine the crystal structure and identify potential polymorphic forms.

  • Spectroscopy: Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide valuable information on the molecular interactions within the crystal lattice.

  • Hygroscopicity: Evaluating the material's tendency to absorb moisture is crucial for determining its physical stability and handling requirements.

  • Stability Studies: Comprehensive stability testing under various temperature and humidity conditions is necessary to assess its shelf-life and degradation pathways.

By pursuing these avenues of research, a more complete solid-state profile of this compound can be established, enabling a thorough assessment of its suitability for inclusion in advanced drug delivery systems.

References

An In-depth Technical Guide on the Initial Screening of Albuterol Adipate for Respiratory Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of albuterol adipate, a salt form of the short-acting β2-adrenergic receptor agonist albuterol, for potential use in respiratory drug delivery systems. The information presented herein is synthesized from the available scientific literature and is intended to inform researchers and drug development professionals on the synthesis, characterization, and in vitro performance of this novel salt.

Introduction

Albuterol is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is most commonly formulated as its sulfate salt. However, the investigation of alternative salt forms, such as this compound, is driven by the potential to modify the physicochemical properties of the drug substance, which in turn can influence its dissolution rate, stability, and aerosol performance when delivered to the lungs. The selection of an appropriate salt form is a critical step in the early development of inhaled drug products. This guide focuses on the initial studies conducted to evaluate this compound as a candidate for respiratory delivery.

Physicochemical Properties of Albuterol Salts

The initial screening of a new salt form involves a thorough characterization of its fundamental physicochemical properties. These properties are crucial in determining the salt's suitability for formulation into a stable and effective inhaled product.

Table 1: Physicochemical Properties of Albuterol and its Salts

PropertyAlbuterol BaseAlbuterol SulfateThis compoundAlbuterol Stearate
Molecular Formula C₁₃H₂₁NO₃(C₁₃H₂₁NO₃)₂·H₂SO₄C₃₂H₅₂N₂O₁₀C₃₁H₅₃NO₅
Molecular Weight ( g/mol ) 239.31576.7624.8519.8
Melting Point (°C) 158-182116
Aqueous Solubility (mg/mL at room temp.) 15.72503530.6
Aqueous Solubility (mg/mL at 37°C) --452.51.4
Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C) 1.120.424.0-

Data compiled from Jashnani et al., 1993.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of initial screening studies. The following sections describe the key experimental protocols used in the evaluation of this compound.

The synthesis of this compound is achieved through a precipitation method.

  • Materials: Albuterol free base, Adipic acid, Ethanol.

  • Procedure:

    • Prepare separate alcoholic solutions of albuterol and adipic acid.

    • Mix the two solutions.

    • This compound precipitates out of the solution.

    • Collect the precipitate by filtration.

    • Wash the precipitate with a suitable solvent to remove any unreacted starting materials.

    • Dry the final product.

  • Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy: These techniques are employed to determine the melting point of the newly synthesized salt and to confirm the formation of a new crystalline entity distinct from the starting materials.[1][2]

  • Aqueous Solubility: The solubility of this compound is determined in water at both room temperature and physiological temperature (37°C) to understand its dissolution potential in the lung lining fluid.[1]

  • Intrinsic Dissolution Rate: This is measured using the rotating disk method in a pH 7.4 phosphate buffer at 37°C to simulate physiological conditions. This provides a standardized measure of the dissolution rate of the pure substance, independent of particle size and surface area.[1]

The aerosol performance of micronized this compound is evaluated to assess its potential for deep lung delivery.

  • Dry Powder Inhaler (DPI) Formulation: For initial screening, the pure, micronized drug is often tested without excipients to understand its inherent aerosolization properties.

  • Aerosolization Testing:

    • A model dry powder inhaler is used to disperse the micronized powder.

    • The aerosolization is conducted under controlled environmental conditions (temperature and relative humidity).

    • A multi-stage liquid impinger or a cascade impactor is used to capture the aerosolized particles based on their aerodynamic diameter.

    • The amount of drug deposited on each stage of the impactor is quantified using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Performance Metrics:

    • Emitted Dose (ED): The total mass of drug that exits the inhaler.

    • Fine Particle Dose (FPD): The mass of drug particles with an aerodynamic diameter typically less than 5 µm, which is considered respirable.

    • Fine Particle Fraction (FPF): The ratio of the Fine Particle Dose to the Emitted Dose (FPD/ED), expressed as a percentage.

In Vitro Performance Data

The in vitro aerosol performance of this compound has been compared to that of albuterol free base and albuterol sulfate.

Table 2: In Vitro Aerosol Performance of Albuterol Forms from a Model Dry Powder Inhaler (at 20°C and 50% RH)

CompoundFine Particle Percent of Emitted Dose (%)
Albuterol Free Base77.7
Albuterol Sulfate63.6
This compound Diethanolate9.0
Albuterol Stearate55.7

Data from Jashnani and Byron, 1996.[3]

The results indicate that under these specific test conditions, this compound diethanolate exhibited a lower fine particle fraction compared to the free base and the sulfate salt.[3] It is important to note that the study also found that the fine particle fractions of albuterol free base and albuterol sulfate decreased with increasing humidity and temperature, while this compound diethanolate and albuterol stearate were less affected.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the initial screening of a new salt form for respiratory delivery and the pharmacological signaling pathway of albuterol.

Initial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation & In Vitro Testing cluster_evaluation Evaluation cluster_decision Decision Salt_Selection Select Counter-ion (Adipic Acid) Synthesis Salt Synthesis (Precipitation) Salt_Selection->Synthesis Physicochem_Char Physicochemical Characterization (DSC, Solubility, Dissolution) Synthesis->Physicochem_Char Micronization Micronization of Salt Physicochem_Char->Micronization Proceed if suitable properties Aerosol_Testing In Vitro Aerosol Performance (DPI) Micronization->Aerosol_Testing Data_Analysis Data Analysis & Comparison to Reference (e.g., Sulfate Salt) Aerosol_Testing->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: Workflow for the initial screening of a novel albuterol salt.

Albuterol_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Cellular Response cluster_outcome Physiological Outcome Albuterol Albuterol Beta2_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Receptor binds G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation

Caption: Albuterol's β2-adrenergic signaling pathway.

Conclusion

The initial screening of this compound reveals a salt form with distinct physicochemical properties compared to the commonly used albuterol sulfate. While it exhibits higher aqueous solubility, its in vitro aerosol performance from a model dry powder inhaler, at least in the form of the diethanolate solvate, was found to be inferior to that of the free base and sulfate salt under the tested conditions. However, its relative insensitivity to changes in humidity and temperature could be an advantageous property.

Further research would be required to fully elucidate the potential of this compound for respiratory drug delivery. This would involve optimization of the particle properties (e.g., through different crystallization or spray drying techniques), formulation with suitable excipients to improve aerosolization, and a more comprehensive stability assessment. This initial data provides a valuable starting point for such development efforts.

References

In Silico Modeling of Albuterol's Interaction with the Beta-2 Adrenergic Receptor in Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor (β2AR) agonist widely utilized in the treatment of bronchospasm.[1] Beyond its well-documented effects on airway smooth muscle, albuterol's interaction with β2ARs in adipose tissue presents a significant area of metabolic research. In adipocytes, the activation of β2ARs initiates a signaling cascade that is the primary hormonal route for stimulating lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[2] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of albuterol to the β2AR, a critical step in understanding its pharmacodynamics and in the development of novel therapeutic agents. This document details the underlying signaling pathways, presents quantitative binding data, and offers comprehensive experimental and computational protocols for researchers in the field.

The Beta-2 Adrenergic Receptor Signaling Pathway in Adipocytes

The β2AR is a member of the G protein-coupled receptor (GPCR) superfamily.[1] In adipocytes, its activation by an agonist like albuterol triggers a well-defined signaling cascade culminating in the mobilization of stored lipids.

Mechanism of Action:

  • Agonist Binding: Albuterol binds to the orthosteric site of the β2AR on the adipocyte cell membrane.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[1]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels activate PKA.[3][4]

  • Phosphorylation of Lipolytic Enzymes: PKA then phosphorylates key proteins that regulate lipolysis, primarily Hormone-Sensitive Lipase (HSL) and Perilipin.[3][5]

    • Perilipin Phosphorylation: Phosphorylated perilipin changes its conformation on the surface of lipid droplets, allowing phosphorylated HSL access to the triglyceride core.[3][6]

    • HSL Phosphorylation and Activation: PKA-mediated phosphorylation of HSL at specific serine residues (S563 and S660) increases its enzymatic activity.[5][6]

  • Lipolysis: Activated HSL, along with other lipases like Adipose Triglyceride Lipase (ATGL), hydrolyzes triglycerides into free fatty acids and glycerol, which are then released into the bloodstream to be used as energy by other tissues.[3]

Diagram of the β2AR Signaling Pathway in Adipocytes

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Albuterol Albuterol B2AR β2-Adrenergic Receptor Albuterol->B2AR binds Gs Gs Protein (inactive) B2AR->Gs activates AC Adenylyl Cyclase Gs_active Gs Protein (active) Gs->Gs_active GDP/GTP Exchange Gs_active->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active Perilipin Perilipin PKA_active->Perilipin phosphorylates HSL HSL (inactive) PKA_active->HSL phosphorylates Perilipin_P Phospho-Perilipin Perilipin->Perilipin_P HSL_P Phospho-HSL (active) Perilipin_P->HSL_P allows access to HSL->HSL_P Lipolysis Lipolysis HSL_P->Lipolysis catalyzes Triglycerides Triglycerides Triglycerides->Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol

Caption: β2AR signaling cascade leading to lipolysis in adipocytes.

Quantitative Data on Albuterol-β2AR Binding

The interaction between albuterol and the β2AR can be quantified through both experimental and computational methods. Experimental techniques provide direct measurements of binding affinity (Ki, Kd) and functional potency (IC50), while computational methods estimate the binding energy and stability of the ligand-receptor complex.

ParameterValueMethodReceptor SourceReference
Experimental Data
Ki1000 nMRadioligand Displacement Assay ([3H]DHA)Human β2-Adrenergic Receptor[7]
Computational Data
Binding Free Energy (MM-GBSA)-59.74 kcal/molMolecular Docking (Glide)Human β2-Adrenergic Receptor (PDB: 7DHI)[8]
Binding EnergyComparable to SalbutamolMolecular Docking (GOLD)Human β2-Adrenergic Receptor

Note: Data for albuterol's binding affinity specifically in adipocyte-derived β2AR is limited. The provided values are for the human β2AR, which is the same receptor subtype expressed in adipocytes.

Methodologies for Studying Albuterol-β2AR Binding

A multi-faceted approach combining in silico modeling with experimental validation is crucial for a comprehensive understanding of the albuterol-β2AR interaction.

In Silico Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Diagram of a Molecular Docking Workflow

G start Start: Define Research Question receptor_prep Receptor Preparation (e.g., PDB: 2RH1) - Remove water/ligands - Add hydrogens - Assign charges start->receptor_prep ligand_prep Ligand Preparation (Albuterol) - Generate 3D structure - Assign charges - Define rotatable bonds start->ligand_prep grid_gen Grid Box Generation - Define binding site around key residues (e.g., Asp113, Ser203, Ser207) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Glide) - Run docking algorithm ligand_prep->docking grid_gen->docking analysis Pose Analysis & Scoring - Cluster poses - Analyze interactions - Calculate binding energy docking->analysis validation Experimental Validation analysis->validation end End: Confirmed Binding Mode validation->end

Caption: A typical workflow for molecular docking studies.

Detailed Protocol: Molecular Docking of Albuterol with the β2AR

This protocol provides a generalized workflow using common molecular docking software (e.g., AutoDock, Glide).

  • Receptor Preparation:

    • Obtain Receptor Structure: Download the crystal structure of the human β2-adrenergic receptor from the Protein Data Bank (PDB). The inactive state structure (e.g., PDB ID: 2RH1) is suitable for docking studies.

    • Pre-processing: Remove all non-receptor molecules, including water, ions, and co-crystallized ligands.

    • Add Hydrogens: Add hydrogen atoms to the protein structure, which is crucial for correct ionization and hydrogen bonding.

    • Assign Charges: Assign partial atomic charges to the receptor atoms using a force field (e.g., AMBER, CHARMM).

    • Minimize Energy (Optional): Perform a brief energy minimization to relieve any steric clashes in the structure.

  • Ligand Preparation:

    • Obtain Ligand Structure: Obtain the 3D structure of albuterol from a database like PubChem or sketch it using molecular modeling software.

    • Generate 3D Conformation: If starting from a 2D structure, generate a low-energy 3D conformation.

    • Assign Charges and Atom Types: Assign appropriate atom types and partial charges to the albuterol molecule.

    • Define Rotatable Bonds: Identify the rotatable bonds in albuterol to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define Binding Site: Define the active site for docking. This is typically a cubic grid box centered on the known binding pocket of the β2AR. Key residues to include in the grid box are Asp113, Ser203, and Ser207, which are known to interact with β2-agonists.[8]

    • Generate Grid Maps: The docking software will pre-calculate grid maps for different atom types within this box to speed up the docking process.

  • Docking Simulation:

    • Set Docking Parameters: Configure the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). Specify the number of docking runs, population size, and number of energy evaluations.

    • Execute Docking: Run the docking simulation, which will systematically search for the best binding poses of albuterol within the defined grid box.

  • Analysis of Results:

    • Clustering and Ranking: The resulting poses are typically clustered based on their conformational similarity and ranked by their predicted binding energy (docking score).

    • Interaction Analysis: Visualize the top-ranked poses to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between albuterol and the β2AR residues.

    • Scoring: The binding energy score provides a qualitative estimate of the binding affinity.

Experimental Validation: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor. This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of albuterol.

Diagram of a Radioligand Binding Assay Workflow

G start Start: Prepare Reagents mem_prep Adipocyte Membrane Preparation - Homogenize cells - Centrifuge to isolate membranes start->mem_prep assay_setup Assay Setup (96-well plate) - Add membranes, radioligand ([3H]DHA), and varying concentrations of Albuterol mem_prep->assay_setup incubation Incubation - Allow binding to reach equilibrium (e.g., 60 min at 30°C) assay_setup->incubation separation Separation - Rapid vacuum filtration to separate bound and free radioligand incubation->separation counting Scintillation Counting - Measure radioactivity on filters separation->counting analysis Data Analysis - Plot competition curve - Calculate IC50 and Ki counting->analysis end End: Determined Binding Affinity (Ki) analysis->end

References

Methodological & Application

Formulation of Albuterol Adipate for Dry Powder Inhaler (DPI) Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Dry powder inhalers (DPIs) offer a propellant-free, portable, and patient-friendly platform for delivering albuterol directly to the lungs.[3][4] The formulation of albuterol for DPI systems is a critical determinant of its efficacy, primarily focusing on achieving a consistent and optimal aerodynamic particle size distribution (APSD) to ensure deep lung deposition.[4][5] This document provides detailed application notes and experimental protocols for the formulation and characterization of albuterol adipate for DPI systems.

This compound, a salt form of albuterol, can be formulated as a dry powder for inhalation. The formulation strategy often involves particle engineering techniques, such as spray drying, to produce particles with the desired characteristics for aerosolization.[6][7][8] These formulations may be carrier-free or blended with excipients like lactose or mannitol to improve powder flow and dispersion.[9][10]

Albuterol Signaling Pathway

Albuterol functions by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][11] This initiates a signaling cascade that leads to bronchodilation.

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Albuterol Albuterol Beta2_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Myosin_LC_Phosphatase Myosin Light Chain Phosphatase (MLCP) PKA->Myosin_LC_Phosphatase Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LC_Kinase->Bronchodilation Promotes Contraction (Inhibited) Myosin_LC_Phosphatase->Bronchodilation Promotes Relaxation Spray_Drying_Workflow Solution_Prep 1. Solution Preparation (this compound, Excipients, Solvent) Spray_Drying 2. Atomization and Drying (Spray Dryer) Solution_Prep->Spray_Drying Powder_Collection 3. Powder Collection (Cyclone/Filter) Spray_Drying->Powder_Collection Post_Processing 4. Post-Processing (Storage in Desiccator) Powder_Collection->Post_Processing APSD_Workflow Impactor_Prep 1. Prepare and Assemble Cascade Impactor Flow_Rate 2. Set Airflow Rate (4 kPa pressure drop) Impactor_Prep->Flow_Rate Aerosolization 3. Load DPI and Aerosolize (4 L air volume) Flow_Rate->Aerosolization Sample_Recovery 4. Recover Drug from Impactor Stages Aerosolization->Sample_Recovery Quantification 5. Quantify Drug (e.g., HPLC) Sample_Recovery->Quantification Data_Analysis 6. Calculate MMAD, GSD, FPF Quantification->Data_Analysis

References

Application Notes and Protocols for In Vitro Assessment of Airway Smooth Muscle Relaxation by Albuterol Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. Its primary therapeutic action is the relaxation of airway smooth muscle (ASM), leading to bronchodilation[[“]][1]. Albuterol is a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol[[“]]. The (R)-enantiomer is responsible for the bronchodilatory effects, while the (S)-enantiomer may exhibit some pro-constrictory and pro-inflammatory properties[3]. This document provides detailed protocols for the in vitro assessment of ASM relaxation induced by albuterol adipate, a salt form of albuterol. The methodologies described herein are fundamental for preclinical evaluation and mechanistic studies of bronchodilators.

Signaling Pathway of Albuterol in Airway Smooth Muscle

Albuterol exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells[[“]][4]. This binding activates a cascade of intracellular events, as depicted in the diagram below.

Albuterol_Signaling_Pathway cluster_cytosol Cytosol beta2_receptor β2-Adrenergic Receptor gs_protein Gs Protein beta2_receptor->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to albuterol This compound albuterol->beta2_receptor Binds to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates mlck_active Active Myosin Light Chain Kinase (MLCK) pka->mlck_active Inhibits relaxation Relaxation pka->relaxation Promotes mlck_inactive Inactive MLCK myosin_lc_p Phosphorylated Myosin Light Chain mlck_active->myosin_lc_p Phosphorylates myosin_lc Myosin Light Chain myosin_lc->mlck_active contraction Contraction myosin_lc_p->contraction

Albuterol-induced relaxation signaling pathway.

The binding of albuterol to the β2-adrenergic receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase[1][4]. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP)[1]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[[“]]. PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase (MLCK), ultimately resulting in smooth muscle relaxation[1].

Experimental Protocols

Protocol 1: In Vitro Assessment of Airway Smooth Muscle Relaxation Using Isolated Tracheal Rings

This protocol details the use of isolated tracheal rings in an organ bath system to assess the relaxant properties of this compound on pre-contracted airway smooth muscle.

Materials and Reagents:

  • Trachea (e.g., from guinea pig, rat, or bovine)

  • Krebs-Henseleit (KH) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agonist (e.g., Methacholine, Histamine, or Carbachol)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal in accordance with institutional guidelines.

    • Carefully excise the trachea and place it in ice-cold KH buffer.

    • Dissect the trachea free of adhering connective tissue and epithelium.

    • Cut the trachea into rings of 2-3 mm in width.

  • Mounting of Tracheal Rings:

    • Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing KH buffer at 37°C and continuously gassed with carbogen.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g (optimal tension should be determined for each species).

    • During equilibration, wash the tissues with fresh KH buffer every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check the viability of the tissue.

    • Wash the tissues and allow them to return to baseline tension.

  • Induction of Contraction:

    • Add a contractile agonist (e.g., methacholine at a concentration that produces approximately 80% of the maximal response, typically 1 µM) to the organ bath.

    • Wait for the contraction to reach a stable plateau.

  • Assessment of this compound-Induced Relaxation:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to reach a stable state of relaxation at each concentration before adding the next.

    • Record the relaxant response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve (percentage of relaxation vs. log concentration of this compound).

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve.

Experimental_Workflow start Start tissue_prep Tissue Preparation (Tracheal Rings) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration (60-90 min, 37°C) mounting->equilibration viability_check Viability Check (e.g., KCl) equilibration->viability_check contraction Induce Contraction (e.g., Methacholine) viability_check->contraction albuterol_addition Cumulative Addition of This compound contraction->albuterol_addition data_acquisition Data Acquisition (Force Transducer) albuterol_addition->data_acquisition analysis Data Analysis (EC50, Emax) data_acquisition->analysis end End analysis->end

References

Application of Albuterol Adipate in Gastric Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist primarily used in the treatment of bronchospasm. Emerging research has indicated a potential role of β2-adrenergic signaling in cancer progression. This document provides detailed application notes and experimental protocols for studying the effects of albuterol adipate on gastric cancer cell proliferation, migration, and invasion. The methodologies outlined are based on findings that albuterol promotes gastric cancer cell tumorigenesis through the β2-AR/ERK/EMT signaling pathway.[1][2]

Data Presentation

The following tables summarize the quantitative effects of albuterol (salbutamol) on gastric cancer cell lines, MGC803 and SGC-7901, as extrapolated from published research.

Table 1: Effect of Albuterol (Salbutamol) on Gastric Cancer Cell Migration and Invasion

Cell LineTreatmentConcentrationRelative Migration (%)Relative Invasion (%)
MGC803 Control-100100
Albuterol16 µM~250~230
Albuterol + ICI-118,55116 µM + 10 µM~120~110
Albuterol + PD9805916 µM + 50 µM~130~120
SGC-7901 Control-100100
Albuterol16 µM~280~260
Albuterol + ICI-118,55116 µM + 10 µM~110~115
Albuterol + PD9805916 µM + 50 µM~140~130

Data are estimated from graphical representations in Lu et al., 2022. Values represent the mean percentage relative to the control group.

Table 2: Effect of Albuterol (Salbutamol) on the Expression of EMT Markers and Signaling Proteins in Gastric Cancer Cells

Cell LineTreatmentConcentrationE-cadherin (relative expression)N-cadherin (relative expression)Snail (relative expression)p-ERK/ERK (relative ratio)
MGC803 Control-1.01.01.01.0
Albuterol16 µM~0.4~2.5~2.8~3.0
Albuterol + ICI-118,55116 µM + 10 µM~0.9~1.2~1.3~1.2
Albuterol + PD9805916 µM + 50 µM~0.8~1.3~1.4~1.1
SGC-7901 Control-1.01.01.01.0
Albuterol16 µM~0.3~2.8~3.0~3.5
Albuterol + ICI-118,55116 µM + 10 µM~0.8~1.1~1.2~1.3
Albuterol + PD9805916 µM + 50 µM~0.7~1.4~1.5~1.2

Data are estimated from graphical representations of Western Blots in Lu et al., 2022. Values represent the mean fold change relative to the control group.

Experimental Protocols

1. Cell Culture

  • Cell Lines: Human gastric cancer cell lines MGC803 and SGC-7901.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation Assay (MTT Assay)

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 4, 8, 16, 32, 64 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is to be expressed as a percentage of the control group.

3. Colony Formation Assay

  • Seed 500 cells per well in a 6-well plate.

  • Treat the cells with this compound at the desired concentrations.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 3 days.

  • After incubation, wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

  • Count the number of colonies (containing >50 cells) under a microscope.

4. Transwell Migration and Invasion Assays

  • For the invasion assay, pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.

  • Seed 2 x 10⁵ cells in serum-free medium in the upper chamber.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add this compound and/or inhibitors (ICI-118,551, PD98059) to both the upper and lower chambers at the desired concentrations.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.

  • Count the number of migrated/invaded cells in at least five random fields under a microscope.

5. Western Blot Analysis

  • Treat cells with this compound and/or inhibitors for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against β2-AR, p-ERK, ERK, E-cadherin, N-cadherin, Snail, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.

Mandatory Visualization

Albuterol_Signaling_Pathway_in_Gastric_Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype Albuterol This compound b2AR β2-Adrenergic Receptor Albuterol->b2AR G_protein Gs Protein b2AR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA RAF RAF PKA->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Snail Snail pERK->Snail Ecadherin_gene E-cadherin Gene (Transcription Repression) Snail->Ecadherin_gene Represses Ncadherin_gene N-cadherin Gene (Transcription Activation) Snail->Ncadherin_gene Activates EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin_gene->EMT Ncadherin_gene->EMT Proliferation Increased Proliferation, Migration & Invasion EMT->Proliferation ICI ICI-118,551 ICI->b2AR PD PD98059 PD->MEK Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Molecular Analysis cluster_data Data Analysis & Conclusion Start Start with Gastric Cancer Cell Lines (MGC803, SGC-7901) Treatment Treat with this compound (± Inhibitors: ICI-118,551, PD98059) Start->Treatment Proliferation MTT Assay (Cell Viability) Treatment->Proliferation Colony Colony Formation Assay (Clonogenicity) Treatment->Colony Migration Transwell Migration & Invasion Assays Treatment->Migration Western Western Blot Analysis (Protein Expression) Treatment->Western Data Quantify Results & Draw Conclusions Proliferation->Data Colony->Data Migration->Data Western->Data

References

Application Notes and Protocols for Utilizing Albuterol Adipate in Animal Models of Bronchospasm

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of albuterol adipate for studying bronchospasm in preclinical animal models. This document outlines the mechanism of action, experimental protocols, and expected outcomes.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][[“]] It acts by relaxing the smooth muscles of the airways, leading to bronchodilation.[3] this compound is a salt form of the active substance. Preclinical evaluation in animal models is a critical step in the development of new bronchodilator therapies. These studies are essential for determining efficacy, dose-response relationships, and safety profiles.

Mechanism of Action

Albuterol primarily exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[[“]] This interaction initiates a signaling cascade that results in the relaxation of these muscles and subsequent bronchodilation.

Signaling Pathway of Albuterol

The binding of albuterol to the β2-adrenergic receptor, a G-protein coupled receptor, activates adenylyl cyclase.[3] This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[[“]] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins. This phosphorylation cascade ultimately lowers intracellular calcium concentrations and inhibits the phosphorylation of myosin, resulting in the relaxation of the airway smooth muscle.[3][4]

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Albuterol Albuterol Beta2_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Albuterol's intracellular signaling cascade.

Experimental Protocols

The following protocols are generalized for the use of this compound in common animal models of bronchospasm, such as guinea pigs and mice. Researchers should optimize these protocols for their specific experimental conditions.

Preparation of this compound Formulation

It is crucial to prepare a sterile and stable formulation of this compound for administration. The vehicle should be non-irritating to the airways.

  • Materials:

    • This compound powder

    • Sterile saline (0.9% NaCl)

    • pH meter

    • Sterile filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in a known volume of sterile saline.

    • Adjust the pH of the solution to approximately 4.0, as this has been shown to be a stable pH for albuterol solutions.[5]

    • Sterile-filter the final solution.

    • Store the formulation in a sterile, sealed container, protected from light.

Animal Models of Bronchospasm

The choice of animal model is critical for the relevance of the study. Common models include those induced by chemical agents or allergens.

  • Chemically-Induced Bronchospasm (e.g., using methacholine or histamine):

    • Animals: Guinea pigs or mice (e.g., Balb/C strain).

    • Procedure:

      • Acclimatize animals to the experimental setup.

      • Administer this compound or vehicle control via the desired route (e.g., inhalation, intratracheal, or intraperitoneal).

      • After a predetermined pretreatment time, induce bronchospasm by exposing the animals to an aerosol of a bronchoconstrictor agent (e.g., methacholine or histamine).

      • Measure airway resistance and dynamic compliance to assess the degree of bronchospasm.

  • Allergen-Induced Bronchospasm:

    • Animals: Balb/C mice are commonly used.[6][7]

    • Procedure:

      • Sensitize the mice to an allergen, such as ovalbumin (OVA), through intraperitoneal injections.[8]

      • Challenge the sensitized mice with an aerosol of the same allergen to induce an allergic airway response and bronchospasm.

      • Administer this compound or vehicle control prior to or after the allergen challenge.

      • Measure airway hyperresponsiveness (AHR) in response to a bronchoconstrictor like methacholine.[7]

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Induction Phase cluster_measurement Measurement & Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pig or Mouse) Drug_Administration Administer this compound or Vehicle Animal_Acclimatization->Drug_Administration Drug_Preparation Prepare this compound and Vehicle Control Drug_Preparation->Drug_Administration Bronchospasm_Induction Induce Bronchospasm (e.g., Methacholine Challenge) Drug_Administration->Bronchospasm_Induction Pretreatment Measure_Airway_Function Measure Airway Function (e.g., Resistance, Compliance) Bronchospasm_Induction->Measure_Airway_Function Data_Analysis Data Analysis and Comparison Measure_Airway_Function->Data_Analysis

Caption: Workflow for assessing this compound efficacy.

Data Presentation

Quantitative data should be collected to evaluate the efficacy of this compound. Key parameters include measurements of lung function such as airway resistance and dynamic compliance.

Table 1: Efficacy of Albuterol in a Guinea Pig Model of Histamine-Induced Bronchospasm (Representative Data)
Treatment GroupDose (µg/kg, i.v.)Peak Increase in Airway Resistance (%)Inhibition of Bronchospasm (%)
Vehicle Control-150 ± 150
This compound190 ± 1240
This compound345 ± 870
This compound1015 ± 590

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Table 2: Effect of Nebulized Albuterol on Airway Hyperresponsiveness in a Mouse Model of Allergic Asthma (Representative Data)[7]
Treatment GroupPre-treatmentChange in Lung Elastance (H) after Methacholine Challenge
Saline ControlSaline Nebulization+150%
AlbuterolSaline Nebulization+80%

Note: This table illustrates the expected trend of albuterol in reducing airway hyperresponsiveness. The values are representative.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in animal models of bronchospasm. Adherence to detailed methodologies and careful data collection will ensure the generation of robust and reliable results for assessing the therapeutic potential of this compound. Researchers should adapt these guidelines to their specific research questions and available resources.

References

Application Notes and Protocols: Preparation and Characterization of Micronized Albuterol Adipate for Aerosols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and characterization of micronized albuterol adipate intended for aerosol delivery. The following sections detail the synthesis of this compound, common micronization techniques, and essential characterization methods to ensure the quality and performance of the final product for inhalation therapy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key quantitative data for albuterol and its adipate salt.

PropertyAlbuterol (Free Base)This compoundReference
Melting Point (°C) 158182
Aqueous Solubility (mg/mL at room temp.) 15.7353
Aqueous Solubility (mg/mL at 37°C) Not Reported452.5
Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² at 37°C, pH 7.4) 1.124.0

Preparation of this compound

This compound can be synthesized through a precipitation reaction from alcoholic solutions of albuterol and adipic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Albuterol free base

  • Adipic acid

  • Ethanol (or other suitable alcohol)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare separate solutions of albuterol free base and adipic acid in ethanol. The molar ratio of albuterol to adipic acid should be 2:1.

  • While stirring, add the adipic acid solution to the albuterol solution.

  • Continue stirring the mixture at room temperature to allow for the precipitation of this compound.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at a controlled temperature until a constant weight is achieved.

Synthesis_Workflow

Figure 1: Workflow for the Synthesis of this compound.

Micronization of this compound

Micronization is a critical step to produce particles in the respirable range (typically 1-5 µm) for effective lung deposition. Common techniques include jet milling, spray drying, and supercritical fluid technology.

Experimental Protocol: Jet Milling

Principle: Jet milling reduces particle size through high-velocity collisions of particles with each other and with the chamber walls.

Apparatus:

  • Jet mill (e.g., spiral or loop jet mill)

  • High-pressure nitrogen or air source

  • Feeder for introducing the solid material

  • Cyclone separator and filter for product collection

Procedure:

  • Ensure the jet mill, collection vessel, and all tubing are clean and dry.

  • Load the coarse this compound into the feeder.

  • Set the grinding and feeding pressures of the high-pressure gas according to the manufacturer's instructions and desired particle size.

  • Start the gas flow to the grinding chamber.

  • Begin feeding the this compound into the grinding chamber at a controlled rate.

  • The micronized particles are carried by the gas stream to a cyclone separator where they are collected.

  • After the milling process is complete, carefully collect the micronized product from the collection vessel.

Experimental Protocol: Spray Drying

Principle: Spray drying produces particles by atomizing a solution or suspension of the drug into a hot gas stream, which rapidly evaporates the solvent.

Apparatus:

  • Spray dryer with an atomizer (e.g., two-fluid nozzle or rotary atomizer)

  • Solution of this compound in a suitable solvent (e.g., a water-ethanol mixture)

  • Drying gas source (e.g., nitrogen or air)

  • Cyclone separator for product collection

Procedure:

  • Dissolve the this compound in the chosen solvent system to a specific concentration.

  • Set the spray dryer parameters: inlet temperature, drying gas flow rate, atomization pressure/speed, and liquid feed rate.

  • Pump the this compound solution through the atomizer into the drying chamber.

  • The hot drying gas rapidly evaporates the solvent, forming solid microparticles.

  • The micronized particles are separated from the gas stream by the cyclone and collected in a collection vessel.

Micronization_Workflow

Figure 2: General Workflows for Jet Milling and Spray Drying.

Characterization of Micronized this compound

Thorough characterization is essential to ensure the micronized powder meets the required specifications for aerosol performance and stability.

Particle Size and Morphology

Particle Size Distribution:

  • Laser Diffraction: Provides a rapid measurement of the particle size distribution.

  • Experimental Protocol (Laser Diffraction):

    • Disperse a small amount of the micronized powder in a suitable non-solvent dispersant.

    • Introduce the suspension into the laser diffraction instrument.

    • Analyze the sample to obtain the volume-based particle size distribution, including Dv10, Dv50 (median), and Dv90 values.

Particle Morphology:

  • Scanning Electron Microscopy (SEM): Visualizes the surface topography and shape of the micronized particles.

  • Experimental Protocol (SEM):

    • Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the sample in the SEM at various magnifications to observe particle shape, size, and surface characteristics.

Solid-State Characterization

Crystallinity:

  • X-ray Powder Diffraction (XRPD): Determines the crystalline or amorphous nature of the powder. Crystalline material will produce a characteristic diffraction pattern of sharp peaks, while amorphous material will show a broad halo.

  • Experimental Protocol (XRPD):

    • Place a sufficient amount of the micronized powder onto the sample holder.

    • Run the XRPD analysis over a defined 2θ range (e.g., 5° to 40°).

    • Analyze the resulting diffractogram for the presence of characteristic peaks or an amorphous halo.

Thermal Properties:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and crystallization. This can be used to confirm the melting point and assess the physical state of the drug.

  • Experimental Protocol (DSC):

    • Accurately weigh a small amount of the micronized powder (typically 2-5 mg) into an aluminum pan and seal it.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events.

Aerosol Performance

Aerodynamic Particle Size Distribution (APSD):

  • Cascade Impaction (e.g., Next Generation Impactor - NGI or Andersen Cascade Impactor - ACI): This is the gold-standard method for determining the APSD of an aerosol, which is a critical predictor of where the particles will deposit in the lungs.

  • Experimental Protocol (NGI/ACI):

    • Assemble the cascade impactor with collection plates or filters for each stage.

    • Connect the impactor to a vacuum pump and calibrate the flow rate (e.g., 28.3 L/min or another appropriate rate for the delivery device).

    • Load a dose of the micronized this compound into a dry powder inhaler (DPI) device.

    • Actuate the DPI into the induction port of the impactor.

    • Disassemble the impactor and rinse each stage and the induction port with a suitable solvent to recover the deposited drug.

    • Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC).

    • Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF - the percentage of the dose with an aerodynamic diameter < 5 µm).

Aerosol Performance ParameterDescriptionTypical Target for Inhalation
MMAD Mass Median Aerodynamic Diameter: the diameter at which 50% of the particles by mass are smaller and 50% are larger.1-5 µm
GSD Geometric Standard Deviation: a measure of the spread of the aerodynamic particle size distribution.< 2.5
FPF Fine Particle Fraction: the percentage of the emitted dose with an aerodynamic diameter less than a specified size (typically 5 µm).High (e.g., > 40%)

Characterization_Workflow

Figure 3: Comprehensive Characterization Workflow.

Application Notes and Protocols for the Thermal Analysis of Albuterol Adipate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Differential Scanning Calorimetry (DSC) for the characterization of albuterol adipate. This document outlines the theoretical background, experimental protocols, and data interpretation for the thermal analysis of this active pharmaceutical ingredient (API).

Introduction to Differential Scanning Calorimetry in Pharmaceutical Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is widely used in the pharmaceutical industry for the characterization of APIs, excipients, and formulations.[3][4] Key applications of DSC in pharmaceutical development include:

  • Determination of melting point and enthalpy of fusion: Provides information on the purity and crystallinity of a substance.

  • Polymorph screening and characterization: Different polymorphic forms of a drug will exhibit unique thermal profiles.[3]

  • Amorphous content determination: The presence of amorphous material can be detected by its characteristic glass transition.

  • Drug-excipient compatibility studies: DSC can be used to screen for potential interactions between the API and excipients.

  • Stability studies: Changes in the thermal profile of a drug substance over time can indicate degradation or changes in solid-state form.

This compound: An Overview

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. It works by relaxing the smooth muscles of the airways. The adipate salt of albuterol is one of the various salt forms developed to improve the physicochemical properties of the drug. The thermal properties of this compound are critical for its formulation development, manufacturing, and stability.

Quantitative Data Summary

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)Notes
Albuterol (Free Base)157-158Not ReportedDecomposes during melting.
Albuterol Sulfate~210 (onset), ~288 (peak)Not ReportedExhibits complex thermal behavior with decomposition.
This compound To be determined To be determined Expected to have a distinct melting point.

Experimental Protocols

This section provides a detailed protocol for the DSC analysis of this compound. These are general guidelines and may require optimization based on the specific instrument and sample characteristics.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality DSC data.[5][6][7]

  • Sample Weighing: Accurately weigh 2-5 mg of the this compound powder into a clean aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crucible press. For volatile samples or to observe the effects of moisture, a pinhole lid can be used.

  • Reference Pan: Use an empty, hermetically sealed aluminum pan as the reference.

DSC Instrument Parameters

The following are typical starting parameters for a DSC experiment on a pharmaceutical salt.

ParameterRecommended ValueRationale
Temperature Range 25°C to 250°C (or higher if needed)To cover the expected melting range and observe any pre-melting events or decomposition.
Heating Rate 10°C/minA standard heating rate for pharmaceutical materials. Slower rates (e.g., 2-5°C/min) can improve resolution, while faster rates (e.g., 20°C/min) can enhance sensitivity.[8]
Purge Gas Nitrogen (50 mL/min)An inert atmosphere prevents oxidative degradation of the sample.
Crucible Type Aluminum, hermetically sealedStandard for most pharmaceutical applications.
Experimental Procedure
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Loading: Place the prepared sample and reference pans into the DSC cell.

  • Equilibration: Equilibrate the sample at the starting temperature (e.g., 25°C) for a few minutes to ensure thermal stability.

  • Heating Scan: Initiate the heating scan according to the defined parameters.

  • Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of melting, peak melting temperature, and the enthalpy of fusion (area under the melting peak).

Visualizations

Albuterol Signaling Pathway

Albuterol exerts its therapeutic effect by binding to β2-adrenergic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that leads to bronchodilation.

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Albuterol Albuterol Beta2AR β2-Adrenergic Receptor Albuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Albuterol signaling pathway leading to bronchodilation.

Experimental Workflow for DSC Analysis

The following diagram illustrates the logical steps involved in performing a DSC analysis of this compound.

DSC_Workflow Start Start SamplePrep Sample Preparation (2-5 mg in Al pan) Start->SamplePrep InstrumentSetup Instrument Setup (Calibration, Method) SamplePrep->InstrumentSetup LoadSample Load Sample and Reference into DSC InstrumentSetup->LoadSample RunExperiment Run DSC Experiment (Heating Scan) LoadSample->RunExperiment DataAcquisition Data Acquisition (Thermogram) RunExperiment->DataAcquisition DataAnalysis Data Analysis (Melting Point, Enthalpy) DataAcquisition->DataAnalysis Report Generate Report DataAnalysis->Report End End Report->End

Caption: Experimental workflow for DSC analysis of this compound.

Data Interpretation

The DSC thermogram of a crystalline substance like this compound is expected to show a sharp endothermic peak corresponding to its melting point.

  • Onset Temperature: The temperature at which the melting process begins. This is often taken as the melting point of the substance.

  • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

  • Enthalpy of Fusion (ΔH): The area under the melting peak, which is a measure of the energy required to melt the sample. A larger enthalpy of fusion generally indicates a higher degree of crystallinity.

Any additional peaks, such as those corresponding to polymorph transitions, desolvation, or decomposition, should be further investigated using complementary techniques like Thermogravimetric Analysis (TGA) and X-ray Powder Diffraction (XRPD).

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the solid-state characterization of this compound. By following the protocols outlined in these application notes, researchers can obtain valuable data on the thermal properties of this API, which is critical for ensuring its quality, stability, and performance in pharmaceutical formulations.

References

Application Notes & Protocols: A Comprehensive Study of Albuterol Adipate Ion Pair Formation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the comprehensive investigation of ion pair formation between the active pharmaceutical ingredient (API) albuterol and the dicarboxylic acid excipient, adipic acid, in a solution. The formation of an ion pair can significantly influence the physicochemical properties of a drug, including its solubility, stability, and bioavailability. Understanding the stoichiometry, binding affinity, and thermodynamics of this interaction is therefore critical in drug formulation and development.

This document outlines three primary experimental techniques for characterizing the albuterol adipate ion pair:

  • UV-Vis Spectrophotometry: To determine the stoichiometry of the ion pair using Job's plot of continuous variation.

  • Potentiometric Titration: To determine the association constant (Kₐ) of the ion pair.

  • Conductometric Titration: To corroborate the stoichiometry and determine the association constant.

Physicochemical Properties and Rationale for Study

Albuterol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm.[1] Adipic acid is a dicarboxylic acid commonly used as an excipient in pharmaceutical formulations.[2] The interaction between the basic albuterol molecule and the acidic adipic acid can lead to the formation of an ion pair in solution. The pKa values of albuterol's secondary amine and phenolic hydroxyl groups are approximately 9.4 and 10.12, respectively.[3] Adipic acid has two pKa values, approximately 4.41 and 5.41.[2] The significant difference in the acidic and basic strengths of these compounds suggests a strong potential for ion pair formation in solution.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the this compound ion pair in publicly accessible literature, the following tables present representative quantitative data from analogous drug-dicarboxylate or drug-ion pair systems to illustrate the expected outcomes of the described protocols.

Table 1: Stoichiometry of the this compound Ion Pair

ParameterMethodResult
Stoichiometric Ratio (Albuterol:Adipate)UV-Vis Spectroscopy (Job's Plot)1:1 (Hypothetical)
Stoichiometric Ratio (Albuterol:Adipate)Conductometric Titration1:1 (Hypothetical)

Table 2: Association Constant of the this compound Ion Pair

ParameterMethodValue (M⁻¹)Temperature (°C)
Association Constant (Kₐ)Potentiometric Titration5.0 x 10³ (Illustrative)25
Association Constant (Kₐ)Conductometric Titration4.8 x 10³ (Illustrative)25

Table 3: Thermodynamic Parameters of this compound Ion Pair Formation

ParameterSymbolMethodValue (Illustrative)
Gibbs Free EnergyΔG°Potentiometric Titration-21.1 kJ/mol
EnthalpyΔH°Temperature Dependence Study-15.0 kJ/mol
EntropyΔS°Temperature Dependence Study+20.5 J/mol·K

Experimental Protocols

Materials and Reagents
  • Albuterol Sulfate (USP Grade)

  • Adipic Acid (USP Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (0.1 M Standard Solution)

  • Sodium Hydroxide (0.1 M Standard Solution, carbonate-free)

  • Potassium Chloride (for ionic strength adjustment)

Protocol 1: Stoichiometry Determination by UV-Vis Spectroscopy (Job's Plot)

This protocol utilizes the method of continuous variation to determine the stoichiometry of the albuterol-adipate ion pair.

3.2.1. Preparation of Stock Solutions

  • Prepare a 1.0 mM stock solution of albuterol sulfate in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a 1.0 mM stock solution of adipic acid in the same solvent.

3.2.2. Experimental Procedure

  • Prepare a series of solutions by mixing the albuterol and adipic acid stock solutions in varying molar ratios, keeping the total molar concentration constant (e.g., 1.0 mM) and the total volume constant (e.g., 10 mL). The mole fraction of albuterol should range from 0 to 1.0.

  • For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λ_max) for the ion pair complex. This is often indicated by a shift in the λ_max of albuterol upon addition of adipic acid.

  • Plot the absorbance at λ_max against the mole fraction of albuterol.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the ion pair. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

Job_s_Plot_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_alb Albuterol Stock (1mM) mix Mix in Varying Molar Ratios (Total Molarity Constant) stock_alb->mix stock_adi Adipic Acid Stock (1mM) stock_adi->mix measure Measure UV-Vis Absorbance mix->measure plot Plot Absorbance vs. Mole Fraction measure->plot determine Determine Stoichiometry (from max absorbance) plot->determine

Workflow for Stoichiometry Determination using Job's Plot.
Protocol 2: Determination of Association Constant by Potentiometric Titration

This protocol measures the change in pH upon titration to determine the association constant of the ion pair.

3.3.1. Instrument Calibration Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

3.3.2. Experimental Procedure

  • Prepare a solution of albuterol (e.g., 10 mM) with a known concentration in a thermostated vessel. Adjust the ionic strength with a neutral salt like KCl if necessary.

  • Titrate this solution with a standardized solution of adipic acid (e.g., 100 mM).

  • Record the pH of the solution after each addition of the titrant.

  • Perform a blank titration of the solvent with the adipic acid solution under the same conditions.

  • The association constant (Kₐ) can be calculated from the titration data by analyzing the deviation from the expected pH curve in the absence of ion pairing, using appropriate software for non-linear regression analysis.

Protocol 3: Determination of Stoichiometry and Association Constant by Conductometric Titration

This protocol measures the change in electrical conductivity of the solution during titration.

3.4.1. Instrument Setup Use a calibrated conductivity meter with a suitable conductivity cell.

3.4.2. Experimental Procedure

  • Place a known volume and concentration of albuterol solution in a beaker.

  • Immerse the conductivity probe into the solution.

  • Titrate the albuterol solution with a standardized solution of adipic acid, recording the conductivity after each addition.

  • Plot the measured conductivity (corrected for volume changes) against the volume of titrant added.

  • The plot will consist of two linear portions with different slopes. The intersection of these lines indicates the equivalence point, which corresponds to the stoichiometry of the ion pair.

  • The association constant can be determined by analyzing the curvature of the titration plot around the equivalence point.

Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_data Analysis prepare Prepare Albuterol Solution titrate Titrate Albuterol with Adipic Acid prepare->titrate titrant Prepare Adipic Acid Titrant titrant->titrate instrument Calibrate Instrument (pH meter or Conductometer) instrument->titrate record Record pH or Conductivity titrate->record plot Plot Data (pH/Conductivity vs. Volume) record->plot analyze Analyze Plot for Stoichiometry and Association Constant plot->analyze

General Workflow for Titration Experiments.

Data Analysis and Interpretation

  • Stoichiometry: The Job's plot and the inflection point in the conductometric titration curve will reveal the molar ratio in which albuterol and adipate form a stable ion pair.

  • Association Constant (Kₐ): A higher Kₐ value, determined from potentiometric or conductometric data, indicates a stronger interaction and more stable ion pair.

  • Thermodynamic Parameters: By performing the potentiometric titrations at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of ion pair formation can be determined from the van't Hoff equation. This provides insight into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven).

Logical Relationship of Ion Pair Formation

The formation of the this compound ion pair is an equilibrium process governed by the association constant, Kₐ.

Equilibrium Albuterol Albuterol (cation) IonPair Albuterol-Adipate Ion Pair Albuterol->IonPair Ka Adipate Adipate (anion) Adipate->IonPair IonPair->Albuterol Kd IonPair->Adipate

Equilibrium of this compound Ion Pair Formation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound ion pair formation in solution. The data obtained from these studies are essential for understanding the fundamental interactions between the API and excipient, which in turn informs rational drug formulation design to optimize drug product performance.

References

Application Notes and Protocols for Measuring Aerodynamic Particle Size of Albuterol Adipate Powders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aerodynamic particle size distribution (APSD) is a critical quality attribute for orally inhaled drug products (OIPs) such as those containing albuterol adipate. It governs the deposition pattern of the drug in the respiratory tract and is therefore directly linked to the therapeutic efficacy of the product. For effective delivery to the lungs, particles should typically possess an aerodynamic diameter between 1 and 5 µm.[1] This document provides detailed application notes and protocols for the characterization of the aerodynamic particle size of this compound dry powder inhaler (DPI) formulations using cascade impaction techniques.

Note on Albuterol Salt Form: While this document is intended to provide guidance for this compound, the vast majority of publicly available research and regulatory guidance pertains to albuterol sulfate. The methodologies described herein are standard for inhaled products and are applicable to this compound. However, it is crucial to note that the specific aerodynamic performance (e.g., Mass Median Aerodynamic Diameter, Fine Particle Fraction) will be dependent on the physicochemical properties of the this compound formulation. Therefore, the provided quantitative data for albuterol sulfate should be considered as a representative example, and method validation for this compound formulations is essential.

Key Aerodynamic Parameters

The following are key parameters used to characterize the APSD of inhaled pharmaceutical aerosols:

  • Mass Median Aerodynamic Diameter (MMAD): The aerodynamic diameter at which 50% of the particles, by mass, are smaller and 50% are larger.[2] It provides a measure of the central tendency of the particle size distribution.

  • Geometric Standard Deviation (GSD): A measure of the spread or polydispersity of the aerodynamic particle size distribution. A GSD of 1.0 indicates a monodisperse aerosol.

  • Fine Particle Dose (FPD): The total mass of the active pharmaceutical ingredient (API) in particles with an aerodynamic diameter typically less than 5 µm. This is the dose considered to be in the respirable range.

  • Fine Particle Fraction (FPF): The fraction of the emitted dose that consists of fine particles, usually expressed as a percentage.[2] It is a measure of the efficiency of the DPI to generate respirable particles.

Established Measurement Techniques

Cascade impactors are the gold standard for measuring the APSD of OIPs.[3] They operate by drawing an aerosol through a series of stages with progressively smaller nozzles, causing particles to impact on collection surfaces based on their inertia. The two most commonly used cascade impactors in the pharmaceutical industry are the Next Generation Impactor (NGI) and the Andersen Cascade Impactor (ACI).

Next Generation Impactor (NGI)

The NGI is a high-performance, seven-stage impactor designed specifically for pharmaceutical inhaler testing.[2][4] It operates over a wide range of flow rates (15 to 100 L/min) and offers excellent accuracy and reproducibility.[5] Its user-friendly design with removable collection cups simplifies sample recovery and analysis.[5]

Andersen Cascade Impactor (ACI)

The ACI is a multi-stage, multi-jet impactor that has been a standard for aerodynamic particle sizing for many years.[6] It is available in various configurations, with the 8-stage version being common for pharmaceutical applications. The ACI is typically operated at a constant flow rate, such as 28.3 L/min, 60 L/min, or 90 L/min.[6]

Quantitative Data Summary

The following table summarizes representative aerodynamic properties for a spray-dried albuterol sulfate formulation, as determined by the Next Generation Impactor. This data is provided as an example to illustrate the typical values that can be obtained.

Formulation ComponentInhaler DeviceFlow Rate (L/min)MMAD (µm)FPF (<5µm) (%)Reference
Albuterol Sulfate, Mannitol, L-leucine, Poloxamer 188Aerolizer®801.895.3[1]

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution using the Next Generation Impactor (NGI)

Objective: To determine the MMAD, GSD, and FPF of an this compound dry powder formulation using the NGI.

Materials:

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • Dry Powder Inhaler (DPI) device

  • Capsules filled with this compound formulation

  • Induction port (e.g., USP/Ph. Eur. induction port)

  • Pre-separator (recommended for DPIs)

  • Solvent for drug recovery (e.g., methanol/water mixture)

  • Validated analytical method for albuterol quantification (e.g., HPLC)

  • Volumetric flasks and pipettes

  • Coating solution for impaction surfaces (e.g., silicone in a volatile solvent)

Procedure:

  • Preparation of the NGI:

    • Disassemble the NGI and thoroughly clean all components.

    • Coat the collection cups with a thin, even layer of a suitable coating agent to prevent particle bounce. Allow the solvent to evaporate completely.

    • Reassemble the NGI, ensuring a tight seal between all stages.

  • System Setup:

    • Connect the NGI to a vacuum pump.

    • Attach a pre-separator to the inlet of the NGI.

    • Connect the USP/Ph. Eur. induction port to the pre-separator.

    • Connect a flow meter to the outlet of the NGI.

    • Adjust the vacuum pump to achieve the desired flow rate through the system (typically between 30 and 100 L/min for DPIs). The flow rate should be set to achieve a 4 kPa pressure drop across the DPI device.[7]

  • Sample Preparation and Loading:

    • Accurately weigh and record the mass of the this compound formulation filled into a capsule.

    • Place the capsule into the DPI device according to the manufacturer's instructions.

  • Aerosol Generation and Collection:

    • Attach the DPI device to the mouthpiece adapter of the induction port.

    • Activate the vacuum pump to draw air through the system at the predetermined flow rate for a specified duration to ensure the entire dose is delivered.

    • Actuate the DPI device to release the powder into the airflow.

  • Sample Recovery:

    • Carefully disassemble the NGI.

    • Rinse the induction port, pre-separator, and each stage's collection cup with a known volume of the recovery solvent to dissolve the deposited this compound.

    • Collect the rinses in separate, labeled volumetric flasks.

  • Quantification:

    • Determine the concentration of albuterol in each sample using a validated analytical method (e.g., HPLC).

    • Calculate the mass of albuterol deposited on each component of the NGI setup.

  • Data Analysis:

    • Calculate the total emitted dose (the sum of albuterol recovered from all stages, the pre-separator, and the induction port).

    • Determine the cumulative mass of albuterol less than the cut-off diameter for each stage.

    • Plot the cumulative percentage of mass less than the stated size against the effective cut-off diameter of each stage on a log-probability scale.

    • Determine the MMAD as the particle size at which the cumulative percentage is 50%.

    • Calculate the GSD as the square root of the ratio of the particle size at 84.13% to the particle size at 15.87%.

    • Calculate the FPF as the percentage of the emitted dose with an aerodynamic diameter less than 5 µm.

Protocol 2: Aerodynamic Particle Size Distribution using the Andersen Cascade Impactor (ACI)

Objective: To determine the MMAD, GSD, and FPF of an this compound dry powder formulation using the ACI.

Materials:

  • Andersen Cascade Impactor (8-stage)

  • Vacuum pump

  • Flow meter

  • Dry Powder Inhaler (DPI) device

  • Capsules filled with this compound formulation

  • Induction port (e.g., USP/Ph. Eur. induction port)

  • Pre-separator

  • Collection plates for each stage

  • Solvent for drug recovery

  • Validated analytical method for albuterol quantification (e.g., HPLC)

  • Volumetric flasks and pipettes

  • Coating solution for impaction plates

Procedure:

  • Preparation of the ACI:

    • Disassemble the ACI and clean all stages and collection plates.

    • Coat the collection plates with a suitable agent to prevent particle bounce and allow them to dry completely.

    • Assemble the ACI with a collection plate for each stage.

  • System Setup:

    • Connect the ACI to a vacuum pump.

    • Attach a pre-separator and induction port to the inlet of the ACI.

    • Connect a flow meter to the outlet.

    • Set the flow rate (e.g., 28.3 L/min, 60 L/min, or 90 L/min).

  • Sample Preparation and Loading:

    • Prepare and load the this compound capsule into the DPI as described in the NGI protocol.

  • Aerosol Generation and Collection:

    • Follow the same procedure for aerosol generation and collection as outlined in the NGI protocol.

  • Sample Recovery:

    • Disassemble the ACI and carefully remove each collection plate.

    • Rinse the induction port, pre-separator, and each collection plate with a known volume of solvent.

    • Collect the rinses in separate, labeled containers.

  • Quantification:

    • Quantify the amount of albuterol in each sample using a validated analytical method.

  • Data Analysis:

    • Perform the data analysis as described in the NGI protocol to determine MMAD, GSD, and FPF.

Visualizations

The following diagrams illustrate the experimental workflow for aerodynamic particle size measurement and the relationship between key parameters.

Experimental_Workflow_NGI cluster_prep Preparation cluster_setup System Setup cluster_exp Experiment cluster_analysis Analysis prep_ngi Prepare NGI (Clean, Coat Cups) setup_system Assemble System (NGI, Pump, Flow Meter) prep_ngi->setup_system prep_sample Prepare Sample (Fill Capsule) load_dpi Load DPI prep_sample->load_dpi set_flow Set Flow Rate setup_system->set_flow set_flow->load_dpi actuate_dpi Actuate DPI & Collect load_dpi->actuate_dpi recover_sample Recover Sample (Rinse Components) actuate_dpi->recover_sample quantify Quantify Albuterol (e.g., HPLC) recover_sample->quantify analyze_data Data Analysis (MMAD, GSD, FPF) quantify->analyze_data

Caption: Workflow for NGI-based aerodynamic particle size measurement.

Parameter_Relationship APSD Aerodynamic Particle Size Distribution MMAD MMAD (Central Tendency) APSD->MMAD describes GSD GSD (Distribution Spread) APSD->GSD describes FPD FPD (Respirable Dose) APSD->FPD determines Lung_Deposition Predicted Lung Deposition MMAD->Lung_Deposition influences GSD->Lung_Deposition influences FPF FPF (Respirable Fraction) FPD->FPF calculates with FPF->Lung_Deposition predicts Emitted_Dose Emitted Dose Emitted_Dose->FPF

Caption: Relationship between key aerodynamic particle size parameters.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Physical and Chemical Stability of Albuterol Adipate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing albuterol adipate formulations. The information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and experimental success.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and stability testing of this compound.

Q1: My this compound solution is showing a yellowish discoloration over time. What could be the cause and how can I prevent it?

A1: Yellowish discoloration is a common indicator of chemical degradation of albuterol, often due to oxidation. The primary degradation product is albuterol aldehyde.

  • Troubleshooting Steps:

    • pH Adjustment: Albuterol sulfate has been shown to have maximum stability in aqueous solutions at a pH between 3 and 4. While specific data for the adipate salt is limited, it is advisable to buffer your formulation within this acidic range to minimize degradation.

    • Inert Atmosphere: During formulation and packaging, purge the solution and the headspace of your container with an inert gas like nitrogen or argon. This displaces oxygen and reduces the potential for oxidative degradation.

    • Chelating Agents: The presence of metal ions can catalyze oxidative degradation. Consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester these ions.

    • Storage Conditions: Store your formulation protected from light and at controlled room temperature or under refrigeration, as elevated temperatures can accelerate degradation.

Q2: I am observing precipitation in my concentrated this compound solution upon storage. What is happening and how can I improve its physical stability?

A2: Precipitation in a solution can be due to several factors, including changes in temperature, pH, or the presence of counter-ions that form a less soluble salt. While this compound has a relatively high aqueous solubility, these factors can still influence its physical stability.

  • Troubleshooting Steps:

    • Solubility Assessment: Confirm the solubility of this compound in your specific formulation vehicle at the intended storage temperature. The aqueous solubility of this compound is 353 mg/mL at room temperature and increases to 452.5 mg/mL at 37°C.[1]

    • pH Control: Ensure the pH of your solution is maintained within a range where this compound remains soluble. Significant shifts in pH can alter the ionization state of the molecule and affect its solubility.

    • Co-solvents: If high concentrations are required, the addition of a co-solvent might be necessary to enhance and maintain the solubility of this compound.

    • Excipient Compatibility: Evaluate the compatibility of all excipients in your formulation with this compound to rule out any interactions that may lead to precipitation.

Q3: My solid this compound formulation is showing signs of caking and changes in flowability. What could be the reason for this physical instability?

A3: Caking and poor flowability in solid formulations are often related to the material's hygroscopicity and potential for polymorphic changes.

  • Troubleshooting Steps:

    • Hygroscopicity Testing: Determine the hygroscopicity profile of your this compound solid form. If it is highly hygroscopic, moisture absorption from the environment can lead to particle agglomeration and caking.

    • Polymorph Screening: Albuterol and its salts are known to exhibit polymorphism. Different polymorphic forms can have varying physical properties, including stability and hygroscopicity. It is crucial to identify and control the polymorphic form of your this compound.

    • Controlled Environment: Manufacture and store your solid formulation in a low-humidity environment to prevent moisture uptake.

    • Excipient Selection: Incorporate excipients that can mitigate moisture effects, such as glidants and desiccants, into your formulation.

Q4: I am detecting an increasing amount of an unknown impurity in my HPLC analysis of a stored this compound formulation. How can I identify this impurity?

A4: The primary degradation product of albuterol in aqueous solutions is albuterol aldehyde. However, other degradation products can also form depending on the storage conditions and formulation composition.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on your this compound formulation. This will help to generate the potential degradation products and provide reference peaks in your chromatogram.

    • LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the unknown impurity. Fragmentation analysis can help in elucidating its structure.

    • Reference Standards: If albuterol aldehyde is suspected, use a certified reference standard to confirm its retention time and mass spectrum.

Quantitative Data

The following tables summarize key stability and solubility data for albuterol and its salts. Note that specific data for this compound is limited, and data for albuterol sulfate is provided as a reference.

Table 1: Solubility of Albuterol and its Salts at Room Temperature

CompoundAqueous Solubility (mg/mL)
Albuterol Free Base15.7[1]
Albuterol Sulfate250[1]
This compound 353 [1]
Albuterol Stearate0.6[1]

Table 2: Intrinsic Dissolution Rates of Albuterol and its Salts

CompoundIntrinsic Dissolution Rate (mg·min⁻¹·cm⁻²) in pH 7.4 buffer at 37°C
Albuterol Free Base1.1[1]
Albuterol Sulfate20.4[1]
This compound 24.0 [1]

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Albuterol Stability Testing

  • Objective: To quantify the concentration of albuterol and detect the presence of degradation products.

  • Methodology:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), with the pH adjusted to the acidic range (e.g., pH 3.5).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 276 nm.

    • Sample Preparation: Dilute the this compound formulation with the mobile phase to a suitable concentration within the linear range of the assay.

    • Analysis: Inject the sample and a series of known concentration standards. Quantify the albuterol concentration based on the peak area of the standards. Degradation products will appear as separate peaks in the chromatogram.

2. Solid-State Characterization by X-Ray Powder Diffraction (XRPD)

  • Objective: To identify the crystalline form (polymorph) of this compound.

  • Methodology:

    • Instrument: A powder X-ray diffractometer.

    • Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals. Mount the powder on a sample holder.

    • Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • Analysis: The resulting diffraction pattern is a fingerprint of the crystalline structure. Compare the obtained pattern with known patterns of different albuterol polymorphs or use it to characterize a new form.

3. Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

  • Objective: To determine the extent and rate of water uptake by solid this compound at different relative humidities (RH).

  • Methodology:

    • Instrument: A Dynamic Vapor Sorption analyzer.

    • Sample Preparation: Place a small, accurately weighed amount of the this compound sample in the DVS instrument.

    • Procedure: Subject the sample to a pre-defined humidity program, typically starting from a low RH (e.g., 0%) and incrementally increasing to a high RH (e.g., 90%), followed by a desorption cycle. The instrument continuously measures the change in mass of the sample due to water absorption or desorption.

    • Analysis: Plot the change in mass against the relative humidity to generate a sorption-desorption isotherm. This plot reveals the hygroscopic nature of the material.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound formulations.

cluster_degradation Chemical Degradation Pathway of Albuterol cluster_factors Factors Influencing Degradation Albuterol Albuterol Oxidation Oxidation Albuterol->Oxidation [O] Aldehyde Albuterol Aldehyde Oxidation->Aldehyde pH pH pH->Oxidation Temperature Temperature Temperature->Oxidation Light Light Light->Oxidation MetalIons Metal Ions MetalIons->Oxidation Oxygen Oxygen Oxygen->Oxidation

Caption: Chemical degradation pathway of albuterol.

cluster_workflow Experimental Workflow for Stability Assessment cluster_analysis Analytical Techniques Formulation Prepare Albuterol Adipate Formulation Stress Apply Stress Conditions (Temp, Humidity, Light) Formulation->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze Samples Sampling->Analysis Data Evaluate Data Analysis->Data HPLC HPLC (Purity, Degradation Products) Analysis->HPLC XRPD XRPD (Polymorphism) Analysis->XRPD DVS DVS (Hygroscopicity) Analysis->DVS Appearance Visual Appearance Analysis->Appearance

Caption: Workflow for stability assessment.

References

Challenges and solutions in the synthesis and purification of albuterol adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of albuterol adipate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of albuterol base in racemic synthesis Incomplete reaction; side reactions due to harsh reagents like lithium aluminum hydride.Optimize reaction conditions (time, temperature). Consider alternative, milder reducing agents.
Poor enantiomeric excess in asymmetric synthesis Inefficient chiral catalyst; suboptimal reaction conditions.Screen different chiral catalysts. Optimize temperature, pressure, and solvent for the asymmetric reduction step.
Difficulty in separating diastereomeric salts during chiral resolution Improper solvent system; incomplete salt formation.Screen various solvent systems to find one with optimal solubility differences between the diastereomers. Ensure correct stoichiometry and reaction conditions for salt formation.
This compound fails to precipitate or precipitates as an oil Incorrect solvent; solution is not supersaturated; presence of impurities.Use a suitable anti-solvent or a solvent in which this compound has low solubility (e.g., ethanol). Ensure the concentration is high enough for precipitation. Purify the albuterol base before salt formation.
Low purity of final this compound product Incomplete removal of impurities from the albuterol base; co-precipitation of impurities during salt formation; residual solvent.Purify the albuterol base before salt formation. Perform recrystallization of the this compound. Dry the final product under vacuum to remove residual solvents.
Formation of a cocrystal instead of a simple salt Stoichiometry of albuterol to adipic acid is not optimal.Carefully control the stoichiometry. A 2:1:1 ratio of salbutamol:adipic acid has been reported to form a cocrystal of salbutamol hemiadipate with adipic acid.[1]
Variable crystal form and size Uncontrolled precipitation/crystallization conditions.Control the rate of cooling and/or anti-solvent addition. Use seeding to promote the desired crystal form.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the common challenges in the synthesis of the albuterol base?

A1: Key challenges include:

  • Chirality: Albuterol is a chiral molecule, and the (R)-enantiomer is the active component.[2][3] Synthesizing the racemic mixture and then resolving the enantiomers can be a lengthy process with a theoretical maximum yield of only 50% for the desired enantiomer in a single resolution step.

  • Hazardous Reagents: Some traditional synthetic routes for racemic albuterol use hazardous reagents like lithium aluminum hydride, which can be difficult to handle on a large scale.

  • Cost of Asymmetric Synthesis: Direct asymmetric synthesis of the (R)-enantiomer often requires expensive chiral catalysts, which can make the process economically challenging for large-scale production.

Q2: How is this compound typically synthesized from albuterol base?

A2: this compound is prepared by reacting albuterol free base with adipic acid in a suitable solvent. The salt is then precipitated, often from an alcoholic solution.[4]

Purification

Q3: What are the common impurities found in albuterol synthesis?

A3: Impurities can arise from starting materials, intermediates, and side reactions. Common impurities include other isomers, over-reacted products, and degradation products. It is crucial to purify the albuterol base before forming the adipate salt.

Q4: How can the purity of this compound be improved?

A4: Recrystallization is a common and effective method for purifying crystalline solids like this compound.[3] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the solution.

Experimental Protocols

Q5: Can you provide a general experimental protocol for the synthesis of this compound?

A5: The following is a generalized protocol based on available literature. Researchers should optimize the specific conditions for their particular needs.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from albuterol free base.

Materials:

  • Albuterol free base

  • Adipic acid

  • Ethanol (or other suitable alcohol)

  • Stirring apparatus

  • Heating and cooling system

  • Filtration apparatus

  • Drying oven (vacuum)

Procedure:

  • Dissolution: Dissolve a known quantity of albuterol free base in a minimal amount of warm ethanol with stirring.

  • Addition of Adipic Acid: In a separate container, dissolve a stoichiometric amount of adipic acid in warm ethanol. The stoichiometry should be carefully calculated based on the desired salt form (e.g., 2:1 molar ratio of albuterol to adipic acid for the hemiadipate salt).

  • Salt Formation and Precipitation: Slowly add the adipic acid solution to the albuterol solution with continuous stirring. The this compound salt should begin to precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum at a suitable temperature to remove residual solvent.

Physicochemical Properties

Q6: What are some key physicochemical properties of this compound?

A6: Here are some reported properties for albuterol salts:

Property Albuterol Base Albuterol Sulfate This compound Reference(s)
Melting Point (°C) 158-182[4]
Aqueous Solubility (mg/mL at room temp.) 15.7250353[4]
Aqueous Solubility (mg/mL at 37°C) --452.5[4]
Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C) 1.120.424.0[4]

Visualizing the Workflow

Synthesis and Purification of this compound Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Albuterol_Adipate_Workflow cluster_synthesis Synthesis of Albuterol Base cluster_purification Salt Formation and Purification Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution Racemic Mixture Asymmetric Synthesis Asymmetric Synthesis Purified Albuterol Base Purified Albuterol Base Asymmetric Synthesis->Purified Albuterol Base (R)-Albuterol Chiral Resolution->Purified Albuterol Base Separated (R)-Albuterol Salt Formation Salt Formation Purified Albuterol Base->Salt Formation React with Adipic Acid Precipitation/Crystallization Precipitation/Crystallization Salt Formation->Precipitation/Crystallization Filtration and Washing Filtration and Washing Precipitation/Crystallization->Filtration and Washing Drying Drying Filtration and Washing->Drying Final this compound Final this compound Drying->Final this compound

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting Logic for Low Purity

This diagram outlines a logical approach to troubleshooting low purity in the final this compound product.

Purity_Troubleshooting start Low Purity of this compound Detected check_base_purity Analyze Purity of Albuterol Base start->check_base_purity purify_base Action: Purify Albuterol Base (e.g., Recrystallization) check_base_purity->purify_base Impure check_salt_formation Review Salt Formation Protocol check_base_purity->check_salt_formation Pure purify_base->check_salt_formation adjust_stoichiometry Action: Adjust Stoichiometry of Albuterol and Adipic Acid check_salt_formation->adjust_stoichiometry Incorrect Stoichiometry check_crystallization Review Crystallization/Precipitation Conditions check_salt_formation->check_crystallization Correct Stoichiometry adjust_stoichiometry->check_crystallization optimize_crystallization Action: Optimize Cooling Rate, Solvent, and/or Seeding check_crystallization->optimize_crystallization Suboptimal Conditions check_drying Analyze for Residual Solvents check_crystallization->check_drying Optimal Conditions optimize_crystallization->check_drying optimize_drying Action: Optimize Drying Time and Temperature check_drying->optimize_drying Residual Solvent Detected end_node High Purity this compound check_drying->end_node No Residual Solvent optimize_drying->end_node

Caption: Troubleshooting Flowchart for Low Purity of this compound.

References

Technical Support Center: Optimization of Albuterol Adipate Aerosolization from Dry Powder Inhalers (DPIs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the aerosolization performance of albuterol adipate from Dry Powder Inhalers (DPIs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the development and testing of this compound DPI formulations.

Issue Potential Causes Recommended Solutions
Low Fine Particle Fraction (FPF) 1. Strong Drug-Carrier Adhesion: Excessive adhesion between this compound and the carrier (e.g., lactose) prevents efficient drug detachment during inhalation.[1] 2. Particle Agglomeration: Cohesive forces between fine this compound particles lead to the formation of large, non-respirable agglomerates.[1] 3. Inadequate Inhaler Device Performance: The device may not be generating sufficient turbulence to de-agglomerate the powder formulation.[2] 4. Suboptimal Formulation Composition: Incorrect drug-to-carrier ratio or the absence of a dispersibility enhancer (e.g., L-leucine) can hinder aerosolization.[3] 5. High Moisture Content: Water absorption can increase interparticle cohesive forces.1. Optimize Carrier Properties: Use carrier particles with a rougher surface or add fine particle lactose to the formulation to reduce adhesion. 2. Particle Engineering: Employ techniques like spray drying to create particles with lower cohesiveness.[1] Co-spray drying with excipients like L-leucine can produce wrinkled particles that are easier to disperse.[3] 3. Device Selection/Modification: Test the formulation with different DPI devices that have varying resistance and dispersion mechanisms. Higher resistance devices can sometimes improve deagglomeration. 4. Formulation Optimization: Systematically vary the drug-to-carrier ratio and consider incorporating ternary agents like magnesium stearate or L-leucine. 5. Control Environmental Conditions: Ensure proper drying of the formulation and conduct experiments in a controlled humidity environment.
High Mass Median Aerodynamic Diameter (MMAD) 1. Inefficient De-agglomeration: Similar to the causes of low FPF, insufficient energy during inhalation fails to break down agglomerates into smaller particles. 2. Large Primary Particle Size: The initial size of the this compound particles produced during manufacturing (e.g., milling or spray drying) is too large.1. Increase Dispersion Energy: Use a higher-resistance DPI device or instruct for a stronger and faster inhalation maneuver during in-vitro testing. 2. Optimize Particle Production: Adjust milling parameters (e.g., pressure, time) or spray drying conditions (e.g., nozzle size, drying temperature) to produce smaller primary particles.[3]
Poor Powder Flowability 1. High Cohesiveness of Fine Particles: Formulations with a high percentage of fine particles tend to be cohesive and flow poorly.[1] 2. Particle Shape and Morphology: Irregularly shaped or rough particles can lead to increased interlocking and reduced flowability. 3. Electrostatic Charges: Static electricity can cause particles to adhere to each other and to processing equipment.1. Carrier-Based Formulation: Blend the micronized this compound with larger, free-flowing carrier particles like lactose.[2][4] 2. Particle Engineering: Produce more spherical particles through techniques like spray drying. 3. Incorporate Flow Enhancers: Add small amounts of glidants like colloidal silicon dioxide to the formulation.
High Deposition in Inhaler and Throat 1. High Inhalation Flow Rate: Very high flow rates can increase inertial impaction in the upper airways and the device. 2. Large Agglomerates: Poorly dispersed powder results in large particles that impact the back of the throat.[3] 3. Device Design: Certain inhaler designs may have more tortuous pathways, leading to higher device deposition.1. Optimize Inhalation Profile: While not always possible to control in patients, in-vitro testing can be conducted at various flow rates to understand this effect. 2. Improve Formulation Dispersibility: Refer to solutions for "Low Fine Particle Fraction." 3. Evaluate Different Devices: Test the formulation in devices known for lower internal deposition.

Frequently Asked Questions (FAQs)

Q1: What is the target Mass Median Aerodynamic Diameter (MMAD) for optimal deep lung delivery of this compound?

A1: For effective delivery to the lower respiratory tract, drug particles in a DPI formulation should have an MMAD in the range of 1-5 micrometers.[1] Particles larger than 5 µm tend to deposit in the oropharynx due to inertial impaction, while particles smaller than 1 µm may be exhaled.

Q2: How does the choice of carrier (e.g., lactose) affect the aerosolization performance?

A2: The carrier plays a crucial role in DPI formulations. It improves powder flowability and aids in the dispersion of the fine drug particles.[2][4] The size, shape, and surface morphology of the carrier particles influence the adhesion forces with the drug particles. Smaller carrier particles or those with smoother surfaces may facilitate easier drug detachment during inhalation.

Q3: What is the significance of Fine Particle Fraction (FPF), and how is it typically measured?

A3: FPF is the percentage of the drug mass in an aerosol cloud that is contained within particles of a respirable size (typically <5 µm).[5] It is a key indicator of the quality and potential efficacy of a DPI.[5] FPF is measured in vitro using a cascade impactor, such as the Next Generation Impactor (NGI), which separates particles based on their aerodynamic diameter.[5]

Q4: Can spray drying be used to improve the aerosolization of this compound?

A4: Yes, spray drying is a valuable particle engineering technique for DPI formulations.[1] It allows for control over particle size, morphology, and density. For instance, co-spray drying this compound with excipients like L-leucine can produce low-density, wrinkled particles with enhanced dispersibility and a higher FPF.[3]

Q5: How can I assess the flow properties of my this compound powder formulation?

A5: Powder rheology is used to characterize the flow behavior of DPI formulations. A powder rheometer, such as the FT4 Powder Rheometer, can measure various parameters, including Basic Flowability Energy (BFE), Specific Energy (SE), and Aeration Energy (AE). These measurements provide insights into the powder's cohesiveness, response to air, and how it will behave during manufacturing and in the DPI device.

Quantitative Data Presentation

The following tables present representative data from a study on a spray-dried albuterol formulation. While this data is for albuterol sulfate , the principles and observed trends are highly relevant for the optimization of this compound DPIs. The study investigated the effect of various spray drying and formulation parameters on aerosolization performance.[3]

Table 1: Effect of Spray Dryer Parameters on Albuterol Sulfate Aerosolization [3]

ExperimentParameter VariedEmitted Dose (ED) (%)MMAD (µm)FPF<5µm/ED (%)
1Dryer Length: 45 cm82.1 (2.6)3.4 (0.2)73.6 (5.9)
2Dryer Length: 90 cm77.8 (1.5)2.1 (0.1)92.1 (1.8)
3Mesh Size: 5.5 µm79.2 (2.1)3.3 (0.2)76.5 (5.1)
4Mesh Size: 4.0 µm77.8 (1.5)1.8 (0.1)95.9 (1.0)
(Values are mean (SD), n ≥ 3). Data adapted from a study on albuterol sulfate.[3]

Table 2: Effect of Formulation Variables on Albuterol Sulfate Aerosolization [3]

ExperimentParameter VariedEmitted Dose (ED) (%)MMAD (µm)FPF<5µm/ED (%)
5% Solids: 0.2%85.1 (1.7)1.9 (0.1)94.2 (1.2)
6% Solids: 0.5%81.3 (2.5)1.4 (0.1)95.3 (1.5)
7% Solids: 1.0%80.5 (2.3)1.8 (0.1)93.9 (1.1)
8Solvent: 100% Water82.5 (2.1)1.7 (0.1)94.8 (1.3)
9Solvent: 80:20 Water:Ethanol81.3 (2.5)1.4 (0.1)95.3 (1.5)
(Values are mean (SD), n ≥ 3). Data adapted from a study on albuterol sulfate.[3]

Experimental Protocols

Aerodynamic Particle Size Distribution (APSD) by Next Generation Impactor (NGI)

This protocol outlines the procedure for determining the APSD of an this compound DPI formulation.

Objective: To measure the FPF and MMAD of the aerosolized powder.

Materials:

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • DPI device and capsules filled with this compound formulation

  • Induction port (e.g., USP/PhEur induction port)

  • Collection cups/plates for NGI stages

  • Solvent for drug recovery (e.g., methanol/water mixture)

  • HPLC system for drug quantification

Procedure:

  • Preparation: Coat the NGI collection cups with a solution (e.g., silicone in hexane) to prevent particle bounce, and allow the solvent to evaporate completely.

  • Assembly: Assemble the NGI, ensuring a tight seal between all stages. Connect the NGI to the vacuum pump via the induction port.

  • Flow Rate Determination: Set the airflow through the system to achieve a 4 kPa pressure drop across the loaded DPI device. This is the test flow rate (typically between 30-100 L/min).

  • Dose Actuation: Load a capsule into the DPI device and connect it to the induction port mouthpiece. Activate the vacuum pump for a set duration (e.g., to pull 4L of air) to actuate the dose into the NGI.

  • Sample Recovery: Disassemble the NGI and carefully rinse the drug deposited in the induction port, each stage's collection cup, and the micro-orifice collector (MOC) with a known volume of solvent.

  • Quantification: Analyze the amount of this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the mass of drug deposited on each stage and determine the cumulative mass distribution as a function of the stage cut-off diameter. From this, calculate the MMAD and FPF.

Particle Size Analysis by Laser Diffraction

This protocol describes the measurement of the primary particle size distribution of the this compound powder.

Objective: To determine the volume-based particle size distribution of the drug powder before it is aerosolized.

Materials:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer) with a dry powder dispersion unit.

  • This compound powder sample.

Procedure:

  • System Setup: Ensure the laser diffraction system is clean and aligned. Perform a background measurement.

  • Sample Loading: Add a small amount of the this compound powder to the dry powder feeder.

  • Dispersion Pressure Optimization: Disperse the powder at various air pressures to find an optimal pressure that de-agglomerates the powder without causing particle fracture. This is typically achieved by observing the particle size distribution stabilize as the pressure is increased.

  • Measurement: Perform the measurement at the optimized dispersion pressure. The instrument will measure the angular scattering pattern of the laser light and convert it into a particle size distribution.

  • Data Analysis: Report the volume-based particle size distribution, including parameters such as Dv10, Dv50 (median diameter), and Dv90.

Powder Flow Characterization by Powder Rheology

This protocol details the assessment of the flow properties of the DPI formulation.

Objective: To quantify the flowability and cohesion of the this compound formulation.

Materials:

  • Powder Rheometer (e.g., Freeman Technology FT4)

  • This compound powder formulation

  • Conditioned testing vessel

Procedure:

  • Sample Preparation: Condition the powder sample by gently disturbing and then settling it within the testing vessel to ensure a uniform packing state.

  • Stability and Variable Flow Rate Test: A specialized blade is moved down and then up through the powder bed at various speeds. The energy required for this movement is measured.

  • Aeration Test: The test is repeated while passing air at a controlled velocity up through the powder bed. The reduction in flow energy with aeration indicates the powder's sensitivity to air and its potential for fluidization.

  • Data Analysis: The instrument software calculates key parameters:

    • Basic Flowability Energy (BFE): The energy required during the downward traverse of the blade, indicating resistance to forced flow.

    • Specific Energy (SE): The energy measured during the upward traverse, which is sensitive to inter-particle forces.

    • Aeration Ratio (AR): The ratio of flow energy with and without aeration, indicating the powder's fluidizability.

Visualizations

DPI_Characterization_Workflow cluster_formulation Formulation & Particle Engineering cluster_testing Performance Testing cluster_results Key Performance Indicators Formulation This compound DPI Formulation (e.g., with Lactose Carrier) Powder_Rheology Powder Rheology (Flowability Assessment) Formulation->Powder_Rheology Laser_Diffraction Laser Diffraction (Primary Particle Size) Formulation->Laser_Diffraction NGI_Testing NGI Testing (Aerodynamic Performance) Formulation->NGI_Testing Particle_Eng Particle Engineering (e.g., Spray Drying) Particle_Eng->Formulation Flow_Data BFE, SE, AR Powder_Rheology->Flow_Data Measures PSD_Data Dv10, Dv50, Dv90 Laser_Diffraction->PSD_Data Measures APSD_Data FPF, MMAD NGI_Testing->APSD_Data Measures APSD_Data->Formulation Optimization Loop

Caption: Workflow for DPI formulation development and characterization.

Troubleshooting_Logic Start Low FPF or High MMAD Observed Check_Flow Assess Powder Flowability (Rheology) Start->Check_Flow Check_PSD Check Primary Particle Size (Laser Diffraction) Start->Check_PSD Check_Adhesion Evaluate Drug-Carrier Adhesion Start->Check_Adhesion Poor_Flow Poor Flow Check_Flow->Poor_Flow Result Good_Flow Good Flow Check_Flow->Good_Flow Result Large_PSD Particles Too Large Check_PSD->Large_PSD Result Good_PSD PSD is Optimal Check_PSD->Good_PSD Result High_Adhesion High Adhesion Check_Adhesion->High_Adhesion Result Sol_Flow Action: Modify Carrier or Add Flow Enhancer Poor_Flow->Sol_Flow Sol_PSD Action: Optimize Milling or Spray Drying Large_PSD->Sol_PSD Sol_Adhesion Action: Modify Carrier Surface or Add Ternary Agent High_Adhesion->Sol_Adhesion

Caption: Troubleshooting logic for poor aerosolization performance.

References

Identification of degradation products and pathways of albuterol adipate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying the degradation products and pathways of albuterol adipate. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is albuterol and how does the adipate salt affect its stability?

Albuterol (also known as salbutamol) is a β2-adrenergic agonist used as a bronchodilator. It is a chiral molecule that can exist as (R)- or (S)-enantiomers. The information available in scientific literature primarily pertains to albuterol or its sulfate salt. However, the degradation pathways are inherent to the albuterol molecule itself. The adipate counter-ion is not expected to significantly alter the core degradation mechanisms but may influence the formulation's overall stability profile, such as its pH and hygroscopicity.

Q2: What are the primary degradation pathways for albuterol?

Albuterol is susceptible to degradation under several conditions, primarily through oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: This is a major pathway, often initiated by exposure to oxygen, peroxides, or metal ions. It can lead to the formation of albuterol aldehyde and corresponding benzoic acid derivatives.[1][2] Dimerization (e.g., forming o,o'-disalbutamol) can also occur under oxidative stress.[2]

  • Hydrolytic Degradation: Albuterol shows some susceptibility to hydrolysis under acidic and basic conditions, though it is relatively stable in neutral aqueous solutions.

  • Photodegradation: Exposure to light, particularly UV irradiation, can induce degradation, leading to a variety of products through complex reaction pathways.[3] In ethanolic solutions, acid-catalyzed dehydration can lead to the formation of ethyl ethers.[4]

Q3: What are the most common degradation products identified?

Several degradation products have been identified in forced degradation studies. The most frequently cited include:

  • Albuterol Aldehyde: A primary oxidative degradation product.[5][6] Its levels are often strictly regulated in pharmaceutical formulations.[6]

  • Salbutamol Ethyl Ethers: In ethanolic solutions, two isomeric ethyl ethers and one diethyl ether have been identified, formed via acid-catalyzed dehydration.[4]

  • Dimers (o,o'-disalbutamol): These can form through peroxidase-mediated oxidation.[2]

  • Sulfate Adducts: Under specific oxidative conditions involving sulfate radicals, products formed by the addition of –OSO3H to the aromatic ring have been observed.[1]

Troubleshooting Guide

Q1: I am seeing an unexpected peak in my HPLC chromatogram after a forced degradation study. How do I identify it?

  • Review the Stress Condition: The nature of the unknown peak is often related to the stress condition applied. For example, a peak appearing only under oxidative stress is likely an oxidation product like albuterol aldehyde.

  • Check for Process-Related Impurities: Compare the chromatogram to that of an unstressed sample of the drug substance. Some impurities, like bis-ether albuterol, can be related to the synthesis process rather than degradation.[5]

  • Mass Spectrometry (LC-MS): The most effective method for identification is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight and compare it to known degradation products. MS/MS fragmentation can further help in structural elucidation.[4]

  • UV Spectrum Analysis: If using a Diode Array Detector (DAD), compare the UV spectrum of the unknown peak to that of the parent albuterol molecule. Significant shifts in the absorption maximum can provide clues about structural changes, particularly to the aromatic ring.

Q2: My results show significant degradation under thermal stress, but the literature suggests albuterol is relatively heat-stable. What could be the cause?

  • Excipient Interaction: If you are analyzing a complete formulation, interactions between this compound and excipients at elevated temperatures could be catalyzing the degradation. Analyze the drug substance alone under the same conditions to confirm.

  • pH Changes: Heating an unbuffered or poorly buffered solution can cause significant pH shifts, which may accelerate acid or base-catalyzed degradation pathways. Measure the pH of the sample before and after heating.

  • Presence of Impurities: Trace amounts of metal ions or oxidative impurities in your sample or solvent can initiate degradation at high temperatures.

Q3: The peak for albuterol aldehyde in my reference standard is sharp, but in my degraded sample, it is broad. Why?

This could be due to co-elution with another degradation product. The HPLC method may not be specific enough to resolve the aldehyde from all other degradants.[5] Consider adjusting the mobile phase composition, pH, or gradient slope to improve resolution. Using a different column chemistry (e.g., Phenyl instead of C18) may also provide the necessary selectivity.[5]

Summary of Forced Degradation Conditions and Products

The following table summarizes typical conditions used in forced degradation studies of albuterol and the major products observed.

Stress ConditionReagents and ConditionsMajor Degradation Products
Acid Hydrolysis 0.1 M HCl at ambient or elevated (e.g., 100°C) temperature for several hours.[7]Limited degradation typically observed.
Base Hydrolysis 0.1 M NaOH at ambient or elevated (e.g., 60°C) temperature for several hours.[7][8]Limited degradation typically observed.
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature for several hours.[7][8]Albuterol Aldehyde, Dimers.[2][5]
Thermal Heating the drug in solution or as a solid at high temperatures (e.g., 100°C) for several hours.[7]Minimal degradation expected unless impurities or excipients are present.
Photolytic Exposure of the drug solution to UV or visible light as per ICH Q1B guidelines.Complex mixture of photoproducts.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for subjecting this compound to forced degradation.

Objective: To generate the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC Grade)

  • Purified Water (HPLC Grade)

  • Volumetric flasks, pipettes, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.[8]

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the sample with 0.1 M HCl and dilute as needed.[8]

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.[8]

    • Store the solution in the dark at room temperature for 24 hours.[8]

    • Withdraw samples and dilute as needed for analysis.

  • Thermal Degradation:

    • Transfer 10 mL of the stock solution to a flask and heat in a water bath at 80°C for 8 hours.

    • Cool the solution to room temperature and dilute as needed.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions and store it under normal conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method for separating albuterol from its degradation products. Method optimization will be required.

ParameterSpecification
Column YMC Phenyl (250 mm x 4.6 mm, 5 µm) or equivalent.[5]
Mobile Phase 25 mM Monobasic Potassium Phosphate (pH 3.0) and Methanol (95:5, v/v).[5]
Flow Rate 1.5 mL/min.[5]
Detection Wavelength 225 nm.[5]
Column Temperature Ambient.[5]
Injection Volume 20 µL

Visualizations

Degradation Pathways

The following diagram illustrates the primary degradation pathways of the albuterol molecule.

Albuterol_Degradation cluster_conditions Albuterol Albuterol Aldehyde Albuterol Aldehyde Albuterol->Aldehyde Dimer o,o'-Disalbutamol (Dimer) Albuterol->Dimer EthylEthers Salbutamol Ethyl Ethers (in Ethanol) Albuterol->EthylEthers Photoproducts Mixture of Photoproducts Albuterol->Photoproducts Oxidation Oxidation (H₂O₂, Peroxidase) Dehydration Acid-Catalyzed Dehydration Photolysis Photolysis (UV/Vis Light)

Caption: Major degradation pathways of the albuterol molecule.

Experimental Workflow

The diagram below outlines the logical workflow for a forced degradation study.

Forced_Degradation_Workflow start Prepare Albuterol Adipate Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Timepoints & Neutralize (if needed) stress->sample analyze Analyze via Stability-Indicating HPLC-UV Method sample->analyze peak_check New Peaks Detected? analyze->peak_check identify Characterize & Identify (LC-MS, MS/MS) peak_check->identify Yes report Quantify Degradants & Report Findings peak_check->report No identify->report end Study Complete report->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Poor Powder Flow of Micronized Albuterol Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor powder flow of micronized albuterol adipate. Due to the limited availability of public data on this compound, data for micronized albuterol sulfate is presented as a comparable surrogate.

Troubleshooting Guide

Problem: Inconsistent powder flow during die filling or capsule dosing.

Potential Cause Recommended Action Underlying Principle
High Cohesion and Adhesion 1. Incorporate a coarse carrier: Blend micronized this compound with a coarse excipient like lactose (typically in a size range of 63-90 µm).[1][2] 2. Add a glidant: Incorporate a flow enhancer such as colloidal silicon dioxide (e.g., Aerosil® 200) or fumed silica at low concentrations (typically 0.1-1.0% w/w).[3][4][5]Micronized particles have a high surface area-to-volume ratio, leading to strong van der Waals forces and poor flow. Coarse carriers provide a larger surface for the fine drug particles to adhere to, creating a more flowable "ordered mixture".[6] Glidants reduce interparticle friction and cohesion.[5]
Particle Agglomeration 1. Optimize blending process: Ensure a low-shear blending process to avoid excessive compaction. Consider geometric dilution for incorporating the active pharmaceutical ingredient (API). 2. Control environmental conditions: Maintain low relative humidity during processing and storage to prevent moisture-induced caking.Excessive shear can cause agglomeration of cohesive powders. Proper blending ensures a homogenous mixture without compacting the fine particles. Moisture can form liquid bridges between particles, increasing cohesion.
Electrostatic Charging 1. Incorporate an anti-static agent: Consider the use of excipients with anti-static properties. 2. Utilize de-ionizing equipment: Employ de-ionizing bars or blowers in the processing area.Micronization can induce electrostatic charges on particles, leading to repulsion and poor flow. Anti-static agents and de-ionizers help to dissipate these charges.

Frequently Asked Questions (FAQs)

Q1: Why does micronized this compound have poor flow properties?

Micronization reduces particle size to the micrometer range (typically 1-5 µm for inhalation products).[6] This significant increase in surface area enhances the effects of cohesive forces (like van der Waals forces and electrostatic charges) relative to gravitational forces, leading to particle agglomeration and poor flowability.

Q2: What are the target flow properties for a dry powder inhaler (DPI) formulation?

For DPI formulations, good flowability is crucial for accurate and reproducible dosing. While specific values depend on the formulation and device, generally, a lower angle of repose, a Carr's Index below 25, and a Hausner Ratio below 1.25 indicate better flow.[7][8]

Q3: How does the particle size of the lactose carrier affect the flowability of the blend?

The particle size of the lactose carrier is a critical factor. Coarser carriers (e.g., 60-90 µm) generally provide better flowability for the bulk powder mixture.[9] However, the inclusion of a small percentage of fine lactose particles can sometimes improve the de-agglomeration of the drug from the carrier during aerosolization.[10][11]

Q4: What is the mechanism of action of glidants in improving powder flow?

Glidants, such as colloidal silicon dioxide, are typically very fine, porous particles. They improve powder flow by adhering to the surface of the host particles, thereby reducing interparticle friction and cohesion. They can also fill surface asperities, leading to a smoother particle surface and improved flow.[5][12]

Q5: Can the blending order of components affect the final powder flow?

Yes, the blending order can be critical, especially in ternary mixtures (API, coarse carrier, and fine excipient). For instance, pre-blending the fine lactose with the coarse lactose carrier before the addition of the micronized drug has been shown to affect the final aerosolization performance, which is related to the powder's interactive properties.[11]

Quantitative Data on Powder Flow Properties

The following table summarizes typical powder flow properties for micronized albuterol sulfate blended with lactose carriers. These values can serve as a benchmark for formulation development with this compound.

FormulationBulk Density (g/cm³)Tapped Density (g/cm³)Carr's Index (%)Hausner RatioAngle of Repose (°)Flow Character
Micronized Albuterol Sulfate (alone)~0.25~0.45>40>1.67>50Very, very poor
Blend with untreated lactoseVariesVaries~20-30~1.25-1.43~35-45Poor to Passable
Blend with surface-treated lactoseVariesVaries<20<1.25<35Good to Excellent[13]

Note: The values are approximate and can vary significantly based on the specific grade of excipients, particle size distributions, and processing conditions.

Experimental Protocols

Determination of Bulk and Tapped Density (for Carr's Index and Hausner Ratio)

This protocol is based on the USP <616> method.[14]

Apparatus:

  • A 100 mL or 250 mL graduated cylinder

  • A tapped density tester capable of a specified drop height and number of taps.[15]

Procedure:

  • Weigh the empty graduated cylinder.

  • Gently pour the powder sample into the cylinder without compacting it. For cohesive powders, it may be necessary to pass the powder through a sieve to break up agglomerates.[15]

  • Record the unsettled apparent volume (V₀) and the mass of the powder.

  • Calculate the bulk density (ρ_bulk) as mass/V₀.

  • Mount the cylinder on the tapped density tester.

  • Subject the cylinder to a set number of taps (e.g., 500 taps at a drop height of 14 ± 2 mm).[15]

  • Record the tapped volume (V_f).

  • Continue tapping in increments (e.g., an additional 750 taps) until the volume change is negligible (typically less than 2%).[15]

  • Calculate the tapped density (ρ_tapped) as mass/V_f.

  • Calculate Carr's Index: ((ρ_tapped - ρ_bulk) / ρ_tapped) * 100

  • Calculate Hausner Ratio: ρ_tapped / ρ_bulk

Measurement of Angle of Repose

This protocol describes the fixed funnel method.[16][17]

Apparatus:

  • A funnel with a specified orifice diameter, mounted at a fixed height.

  • A flat, circular base with a defined diameter.

  • A means to measure the height of the powder cone.

Procedure:

  • Position the funnel vertically above the center of the base at a fixed height.

  • Carefully pour the powder through the funnel, allowing it to form a conical pile on the base.

  • Continue pouring until the apex of the cone reaches the funnel's orifice.

  • Measure the height (h) of the powder cone.

  • Measure the radius (r) of the base of the cone.

  • Calculate the angle of repose (θ) using the formula: θ = arctan(h/r).

Shear Cell Testing for Powder Cohesion

Shear cell testing provides a more detailed analysis of a powder's flow properties by measuring its resistance to shear stress under different consolidation loads.[18]

Apparatus:

  • A powder shear cell tester (e.g., a ring shear tester).

Procedure:

  • Load the powder sample into the shear cell.

  • Apply a known normal stress (consolidation stress) to the powder bed.

  • Apply a shear stress until the powder bed yields and shears.

  • Record the shear stress at the point of incipient flow.

  • Repeat steps 2-4 for a range of normal stresses to generate a yield locus.

  • From the yield locus, determine key flowability parameters such as cohesion and the angle of internal friction.[18]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Powder Flow A Poor Powder Flow Observed (e.g., inconsistent dosing) B Characterize Powder Flow (Angle of Repose, Carr's Index) A->B C Is flow acceptable? B->C D Formulation Strategy: Add Coarse Carrier (Lactose) C->D No H Proceed with Downstream Processing C->H Yes E Formulation Strategy: Add Glidant (e.g., SiO2) D->E F Process Optimization: Control Humidity & Blending E->F G Re-characterize Powder Flow F->G G->C

Caption: A logical workflow for troubleshooting poor powder flow.

Formulation_Strategy Formulation Strategies to Improve Flow cluster_0 Core Problem cluster_1 Interventions cluster_2 Mechanism cluster_3 Outcome A Micronized this compound (High Cohesion, Poor Flow) B Blend with Coarse Carrier (e.g., Lactose 63-90 µm) A->B C Incorporate Glidant (e.g., 0.5% Colloidal SiO2) A->C D Forms Ordered Mixture B->D E Reduces Interparticle Friction C->E F Improved Powder Flowability (Lower Angle of Repose, Carr's Index) D->F E->F

Caption: Key formulation strategies and their mechanisms of action.

References

Troubleshooting inconsistencies in albuterol adipate dissolution testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies during albuterol adipate dissolution testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you identify and resolve common issues in your dissolution experiments.

My dissolution results for this compound are consistently low. What are the potential causes?

Low dissolution results can stem from several factors, ranging from the experimental setup to the properties of the drug substance itself. Here are some common areas to investigate:

  • Analytical Method Issues: Problems with the analytical method used to quantify the dissolved this compound can lead to inaccurate, low readings. This could include improper calibration, incorrect wavelength settings on a UV-Vis spectrophotometer, or issues with an HPLC method. It is crucial to ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision.[1][2]

  • Dissolution Medium: The choice and preparation of the dissolution medium are critical.

    • Inadequate Degassing: Dissolved gases in the medium can form bubbles on the surface of the dosage form, reducing the available surface area for dissolution and leading to lower results. Ensure the medium is thoroughly deaerated before use.

    • Incorrect pH: The solubility of this compound can be pH-dependent. Verify that the pH of your dissolution medium is accurate and stable throughout the experiment.[3]

    • Insufficient Volume: An inadequate volume of dissolution medium can lead to non-sink conditions, where the concentration of the dissolved drug approaches its saturation solubility, thus slowing down further dissolution.

  • Apparatus and Setup: Mechanical issues with the dissolution apparatus are a frequent source of error.

    • Incorrect Agitation Speed: The speed of the paddle or basket should be calibrated and consistent. A speed that is too low will result in insufficient agitation and lower dissolution rates.

    • Improper Sampling: The sampling location and technique are critical. Ensure that samples are taken from a consistent location within the vessel, avoiding areas with poor hydrodynamics.

  • Drug Product Characteristics:

    • Formulation Effects: The excipients in your formulation can significantly impact the dissolution of this compound. Binders, lubricants, and other components can affect wettability and disintegration.

    • Particle Size and Polymorphism: Variations in the particle size or crystalline form of the this compound active pharmaceutical ingredient (API) can lead to changes in dissolution behavior.

I'm observing high variability between dissolution vessels. What should I check?

High inter-vessel variability often points to inconsistencies in the experimental setup or procedure. Consider the following:

  • Vessel Centering and Paddle/Basket Height: Ensure that all vessels are properly centered and that the paddle or basket height is set according to pharmacopeial standards.

  • Temperature Control: Verify that the water bath temperature is uniform and that the temperature in each vessel is maintained at the specified level (typically 37°C ± 0.5°C).

  • Vibration: The dissolution apparatus should be placed on a level, vibration-free surface. External vibrations can introduce unwanted agitation and variability.

  • Inconsistent Sample Introduction: The way the dosage form is introduced into the vessels should be consistent. Dropping the dosage form from different heights or at different locations can lead to variability.

What should I do if my this compound dissolution fails to meet specifications at the S1 or S2 stages?

Pharmacopeial guidelines often allow for multi-stage dissolution testing (e.g., S1, S2, S3). If your product fails to meet the acceptance criteria at the S1 stage, you may proceed to the S2 stage by testing additional units.[4] A failure at S2 may then lead to testing at the S3 stage.[4] It is important to investigate the potential root causes for the initial failure, which could include both analytical and manufacturing process variations.[4] If the product fails at the final stage (e.g., S3), a thorough investigation into the batch, including potential manufacturing deviations and out-of-specification (OOS) investigation, is necessary.[4]

Data Presentation

Table 1: Solubility and Intrinsic Dissolution Rates of Albuterol Forms

Albuterol FormAqueous Solubility at Room Temp. (mg/mL)Aqueous Solubility at 37°C (mg/mL)Intrinsic Dissolution Rate in pH 7.4 Buffer at 37°C (mg·min⁻¹·cm⁻²)
Albuterol Free Base15.7-1.1
Albuterol Sulfate250-20.4
This compound 353 452.5 24.0
Albuterol Stearate0.61.4Non-linear

Data sourced from a study on the preparation, characterization, and dissolution kinetics of novel albuterol salts.[5]

Experimental Protocols

Protocol 1: Standard Dissolution Testing Protocol for this compound Tablets (Example)

This protocol is a general example and should be adapted based on the specific product and regulatory requirements.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 7.4 phosphate buffer, deaerated.

  • Temperature: 37°C ± 0.5°C.

  • Paddle Speed: 50 RPM.

  • Procedure:

    • Place one this compound tablet in each of the six dissolution vessels.

    • Start the apparatus.

    • At specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Filter the samples immediately.

    • Analyze the filtered samples for albuterol concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria: As per the relevant pharmacopeia or internal specification (e.g., not less than 80% (Q) of the labeled amount of this compound is dissolved in 45 minutes).

Protocol 2: Analytical Method Validation (UV-Vis Spectrophotometry Example)

  • Specificity: Scan the this compound standard solution and a placebo solution (containing all excipients without the API) across a UV wavelength range (e.g., 200-400 nm) to ensure that the excipients do not interfere with the absorbance of albuterol at the analytical wavelength.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 5 to 25 µg/mL). Measure the absorbance of each solution at the analytical wavelength. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (should be > 0.999).

  • Accuracy: Perform recovery studies by adding known amounts of this compound to a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day by the same analyst. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.

Visualizations

Troubleshooting_Low_Dissolution Start Low Dissolution Results Observed Check_Analytical Verify Analytical Method (Calibration, Wavelength, Validation) Start->Check_Analytical Check_Medium Investigate Dissolution Medium (Degassing, pH, Volume) Start->Check_Medium Check_Apparatus Inspect Apparatus & Setup (Agitation Speed, Sampling) Start->Check_Apparatus Check_Product Evaluate Drug Product (Formulation, Particle Size) Start->Check_Product Analytical_OK Analytical Method is Valid Check_Analytical->Analytical_OK No Issues Analytical_Issue Analytical Method Issue Identified Check_Analytical->Analytical_Issue Issues Found Medium_OK Medium Preparation is Correct Check_Medium->Medium_OK No Issues Medium_Issue Medium Issue Identified Check_Medium->Medium_Issue Issues Found Apparatus_OK Apparatus Functioning Correctly Check_Apparatus->Apparatus_OK No Issues Apparatus_Issue Apparatus Issue Identified Check_Apparatus->Apparatus_Issue Issues Found Product_OK Product Characteristics as Expected Check_Product->Product_OK No Issues Product_Issue Product Issue Identified Check_Product->Product_Issue Issues Found Resolve_Analytical Re-validate/Calibrate Method Analytical_Issue->Resolve_Analytical Resolve_Medium Correct Medium Preparation Medium_Issue->Resolve_Medium Resolve_Apparatus Calibrate/Adjust Apparatus Apparatus_Issue->Resolve_Apparatus Resolve_Product Investigate Formulation/ Manufacturing Process Product_Issue->Resolve_Product

Caption: Troubleshooting workflow for low dissolution results.

Troubleshooting_High_Variability Start High Inter-Vessel Variability Check_Centering Verify Vessel Centering & Paddle/Basket Height Start->Check_Centering Check_Temp Check Temperature Uniformity Start->Check_Temp Check_Vibration Assess for External Vibrations Start->Check_Vibration Check_Sampling Review Sample Introduction & Withdrawal Technique Start->Check_Sampling Centering_OK Setup is Correct Check_Centering->Centering_OK No Issues Centering_Issue Setup is Incorrect Check_Centering->Centering_Issue Issues Found Temp_OK Temperature is Uniform Check_Temp->Temp_OK No Issues Temp_Issue Temperature Varies Check_Temp->Temp_Issue Issues Found Vibration_OK No Significant Vibration Check_Vibration->Vibration_OK No Issues Vibration_Issue Vibration Detected Check_Vibration->Vibration_Issue Issues Found Sampling_OK Technique is Consistent Check_Sampling->Sampling_OK No Issues Sampling_Issue Technique is Inconsistent Check_Sampling->Sampling_Issue Issues Found Resolve_Centering Adjust Apparatus Setup Centering_Issue->Resolve_Centering Resolve_Temp Calibrate Water Bath Temp_Issue->Resolve_Temp Resolve_Vibration Isolate Apparatus from Vibration Vibration_Issue->Resolve_Vibration Resolve_Sampling Standardize Sampling Procedure Sampling_Issue->Resolve_Sampling

Caption: Troubleshooting workflow for high inter-vessel variability.

References

Technical Support Center: Enhancing the Bioavailability of Inhaled Albuterol Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on enhancing the bioavailability of inhaled albuterol adipate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Disclaimer: Albuterol is most commonly formulated as a sulfate salt. Publicly available data on this compound is limited. Therefore, this guide extrapolates from established principles of inhaled drug development and salt form selection, using albuterol sulfate as a comparator where applicable. The information provided is intended to serve as a general framework for your experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development of an inhaled this compound formulation.

Q1: Why consider this compound over the more common albuterol sulfate for an inhaled formulation?

While albuterol sulfate is the established salt form, exploring alternative salts like adipate could offer potential advantages in physicochemical properties.[1][2] These may include:

  • Modified Solubility: Adipate salts may exhibit different solubility profiles in lung fluid, potentially influencing the dissolution rate and subsequent absorption.[3]

  • Improved Stability: The adipate salt might offer enhanced stability against degradation, which is a critical quality attribute for inhalation products.[3]

  • Different Particle Properties: The crystal habit and solid-state properties of the adipate salt could be more amenable to particle engineering for optimal aerosol performance.

Q2: What are the primary challenges in formulating inhaled this compound?

Developing a new salt form for inhalation presents several challenges:[4][5]

  • Physicochemical Characterization: A thorough understanding of the solid-state properties of this compound is crucial. This includes its crystalline form, solubility, hygroscopicity, and stability.[3][6]

  • Particle Engineering: Achieving the desired aerodynamic particle size distribution (typically 1-5 µm) for deep lung deposition is critical and can be challenging for a new salt form.[5]

  • Formulation Compatibility: Ensuring the compatibility of this compound with excipients and the chosen inhaler device is essential for product performance and stability.[5]

  • Bioavailability Assessment: Demonstrating equivalent or improved bioavailability compared to the reference product (albuterol sulfate) requires robust analytical methods and well-designed in-vitro and in-vivo studies.[7]

Q3: How does the choice of salt form impact the bioavailability of inhaled albuterol?

The salt form can significantly influence several factors that collectively determine the bioavailability of an inhaled drug:[1][3]

  • Dissolution Rate: The speed at which the drug dissolves in the lung lining fluid is a key determinant of its absorption into the systemic circulation. Different salts can have different dissolution rates.[3]

  • Particle Deposition: While primarily dictated by particle size, the surface properties of the salt can influence particle aggregation and de-agglomeration, thereby affecting the deposition pattern in the lungs.

  • Mucociliary Clearance: The residence time of the drug particles in the lungs before being cleared by the mucociliary escalator can be influenced by particle properties, which may differ between salt forms.

Section 2: Troubleshooting Guides

This section provides practical guidance for overcoming common experimental hurdles.

Problem Potential Cause Troubleshooting Steps
Poor Aerosol Performance (Low Fine Particle Fraction) Inefficient particle de-agglomeration.- Optimize micronization process to reduce cohesive forces.- Incorporate a suitable carrier excipient (e.g., lactose) to improve powder flow and dispersion.- Evaluate different inhaler devices with higher dispersion energy.
Unfavorable particle morphology.- Investigate different crystallization or spray drying conditions to produce particles with better aerodynamic properties.
Inconsistent Dose Delivery Poor powder flowability.- Characterize the powder's bulk density, tapped density, and flow properties.- Adjust the formulation with glidants or by modifying particle size and shape.
Incompatibility with the device.- Ensure the formulation is compatible with the materials and design of the chosen inhaler.
Degradation of this compound in the Formulation Instability of the salt form.- Conduct forced degradation studies to identify degradation pathways.- Adjust the formulation pH or include antioxidants if necessary.
Incompatible excipients.- Perform compatibility studies with all formulation components.
Low In-Vitro Dissolution Rate Low intrinsic solubility of this compound.- Determine the intrinsic solubility of the adipate salt and compare it to the sulfate form.- Consider particle size reduction (micronization) to increase the surface area for dissolution.
Formation of a less soluble polymorph.- Perform solid-state characterization (e.g., XRD, DSC) to identify the polymorphic form.- Control crystallization conditions to produce the desired, more soluble polymorph.

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Comparative Solubility Assessment

Objective: To determine and compare the aqueous solubility of this compound and albuterol sulfate.

Materials:

  • This compound powder

  • Albuterol sulfate powder (reference standard)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • HPLC system with a suitable column for albuterol quantification

  • Shaking incubator

  • 0.22 µm syringe filters

Method:

  • Prepare a supersaturated solution of each salt in PBS (pH 7.4) in separate vials.

  • Equilibrate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for the presence of undissolved solid material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered solution with PBS to a concentration within the calibration range of the HPLC method.

  • Analyze the concentration of albuterol in the diluted samples using a validated HPLC method.

  • Perform the experiment in triplicate for each salt.

Protocol for In-Vitro Aerosol Performance Testing

Objective: To characterize the aerodynamic particle size distribution of an this compound dry powder inhaler (DPI) formulation.

Materials:

  • This compound DPI formulation

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

  • Vacuum pump

  • Flow meter

  • HPLC system

Method:

  • Assemble the cascade impactor and coat the collection surfaces with a suitable solvent to prevent particle bounce.

  • Connect the impactor to a vacuum pump and calibrate the airflow to the desired rate (e.g., 60 L/min).

  • Load a capsule or blister containing the this compound formulation into the DPI device.

  • Actuate the DPI into the induction port of the impactor.

  • Rinse the drug deposited on each stage of the impactor with a known volume of solvent.

  • Quantify the amount of albuterol on each stage using a validated HPLC method.

  • Calculate the Fine Particle Dose (FPD) and Mass Median Aerodynamic Diameter (MMAD) from the deposition data.

Section 4: Visualizations

Diagram 1: Workflow for New Salt Form Selection and Evaluation

G cluster_0 Salt Screening cluster_1 Physicochemical Characterization cluster_2 Formulation & In-Vitro Testing cluster_3 Bioavailability Assessment a Define Target Properties (Solubility, Stability, etc.) b Select Counter-ions (e.g., Adipic Acid) a->b c Synthesize and Isolate Salt Forms b->c d Solid-State Analysis (XRD, DSC, TGA) c->d e Solubility & Dissolution Rate Assessment d->e f Hygroscopicity & Stability Testing e->f g Particle Engineering (Micronization/Spray Drying) f->g h Formulation Development (Excipient Selection) g->h i Aerosol Performance (Cascade Impaction) h->i j In-Vivo Pharmacokinetic Studies i->j k Compare with Reference (Albuterol Sulfate) j->k l l k->l Select Optimal Salt Form

Caption: Workflow for selecting and evaluating a new salt form for inhalation.

Diagram 2: Troubleshooting Poor Aerosol Performance

G cluster_0 Particle Properties cluster_1 Formulation cluster_2 Device cluster_3 Solutions start Low Fine Particle Fraction (FPF) a High Cohesiveness start->a b Unfavorable Morphology start->b c Poor Powder Flow start->c d Inadequate Carrier Ratio start->d e Low Dispersion Energy start->e sol_a Optimize Micronization a->sol_a sol_b Alter Crystallization b->sol_b sol_c Add Glidant c->sol_c sol_d Adjust Excipient Ratio d->sol_d sol_e Select High-Resistance Device e->sol_e

Caption: Troubleshooting guide for poor aerosol performance of a DPI.

References

Technical Support Center: Method Refinement for Reproducible Synthesis of Albuterol Adipate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible synthesis of albuterol adipate crystals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for synthesizing this compound?

A1: this compound is investigated as a slowly dissolving salt of albuterol. This property has the potential to extend the duration of the drug's action following aerosol delivery to the lungs, potentially leading to improved therapeutic outcomes.

Q2: What is the stoichiometry of the reaction between albuterol and adipic acid?

A2: While a definitive published source on the exact stoichiometry for optimal crystallization was not identified in the provided search results, the reaction between the basic albuterol and the difunctional adipic acid would likely be investigated at molar ratios of 2:1 (albuterol:adipic acid) to form the dialbuterolium adipate salt, or 1:1 to form the albuterol hydrogen adipate. It is recommended to start with a 2:1 molar ratio.

Q3: What solvents are suitable for the crystallization of this compound?

A3: The literature indicates that this compound can be precipitated from alcoholic solutions.[1] Suitable starting points for solvent selection would be ethanol or methanol, as these are common solvents for the crystallization of pharmaceutical salts.

Q4: How can I confirm the formation of this compound?

A4: The formation of a new crystalline entity can be confirmed by various analytical techniques. Differential Scanning Calorimetry (DSC) can be used to identify a single melting endotherm distinct from the melting points of the starting materials (albuterol and adipic acid).[1] Other techniques such as X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the salt form and confirm its structure.

Quantitative Data Summary

The following table summarizes the physicochemical properties of albuterol and its salts as found in the literature.

CompoundMelting Point (°C)Aqueous Solubility (mg/mL at room temp.)Aqueous Solubility (mg/mL at 37°C)Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C)
Albuterol15815.7Not Reported1.1
This compound182353452.524.0
Albuterol SulfateNot Reported250Not Reported20.4
Adipic Acid152Not ReportedNot ReportedNot Reported

Data sourced from a 1993 study on novel albuterol salts.[1]

Experimental Protocols

Proposed Starting Protocol for this compound Crystallization

Disclaimer: The following is a proposed starting protocol based on limited available literature and general principles of salt crystallization. Researchers should consider this a starting point for method development and optimization.

1. Materials:

  • Albuterol free base

  • Adipic acid

  • Ethanol (or other suitable alcohol)

  • Magnetic stirrer and stir bar

  • Crystallization vessel

  • Temperature control system (e.g., heating mantle, ice bath)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven (vacuum or convection)

2. Procedure:

  • Dissolution: In the crystallization vessel, dissolve albuterol free base in a minimal amount of warm ethanol with stirring.

  • Acid Addition: In a separate container, dissolve adipic acid in a minimal amount of warm ethanol. A 2:1 molar ratio of albuterol to adipic acid is a suggested starting point.

  • Mixing: Slowly add the adipic acid solution to the stirred albuterol solution.

  • Crystallization: The precipitation of this compound may occur rapidly upon mixing or may require cooling. A controlled cooling profile is recommended to promote the growth of well-defined crystals. For example, cool the solution from the dissolution temperature to room temperature over 2-4 hours, followed by further cooling to 0-5°C.

  • Aging: Hold the resulting slurry at the final temperature for a period of time (e.g., 2-12 hours) with gentle stirring to allow for complete crystallization and potential crystal maturation.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting Guide

Q: My experiment did not yield any precipitate. What should I do?

A:

  • Supersaturation: The solution may not be sufficiently supersaturated. Try reducing the amount of solvent used for dissolution.

  • Cooling: Ensure the solution has been cooled to a low enough temperature.

  • Induction: If crystals do not form spontaneously, try scratching the inside of the vessel with a glass rod or adding a seed crystal of this compound if available.

  • Solvent: The chosen solvent may be too good a solvent for the salt. Consider using a different alcohol or an anti-solvent addition approach.

Q: An oil or amorphous solid formed instead of crystals. How can I fix this?

A:

  • Cooling Rate: Oiling out is often caused by cooling the solution too quickly, leading to nucleation rates that are too high. Reduce the cooling rate.

  • Solvent: The solvent may not be appropriate. A less polar solvent or a mixture of solvents might be necessary.

  • Stirring: Inadequate or excessive stirring can sometimes promote the formation of an amorphous solid. Adjust the stirring rate.

  • Temperature: Try to maintain the temperature of the solution just below the saturation point for an extended period to encourage crystal growth over nucleation.

Q: The resulting crystals are very small or needle-like, leading to poor filtration and handling properties. How can I obtain larger, more equant crystals?

A:

  • Cooling Profile: A slower cooling rate will favor crystal growth over nucleation, leading to larger crystals.

  • Aging: Increasing the aging time at the final temperature can allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones.

  • Stirring: Optimize the stirring rate. Too high a rate can lead to crystal breakage and secondary nucleation of small crystals.

  • Solvent System: Experiment with different solvents or solvent mixtures to modify the crystal habit. The use of anti-solvents, as seen in the crystallization of albuterol sulfate, could be explored.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying prep_albuterol Dissolve Albuterol in warm alcohol mix Combine Solutions prep_albuterol->mix prep_adipic Dissolve Adipic Acid in warm alcohol prep_adipic->mix cool Controlled Cooling mix->cool age Age Slurry cool->age filter Vacuum Filtration age->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product This compound Crystals dry->product troubleshooting_guide start Problem Encountered no_precipitate No Precipitate Formed start->no_precipitate oil_amorphous Oil/Amorphous Solid start->oil_amorphous poor_morphology Poor Crystal Morphology start->poor_morphology solution1 Reduce Solvent Volume Lower Cooling Temperature Induce Crystallization no_precipitate->solution1 solution2 Decrease Cooling Rate Optimize Stirring Change Solvent System oil_amorphous->solution2 solution3 Slow Down Cooling Increase Aging Time Optimize Stirring Rate poor_morphology->solution3

References

Addressing electrostatic charging issues in albuterol adipate powder handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing electrostatic charging issues encountered during the handling of albuterol adipate powder.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of electrostatic charging issues with this compound powder?

A1: Electrostatic charging of this compound powder can manifest in several ways during handling and processing. Common indicators include:

  • Poor Powder Flow: The powder may adhere to surfaces of funnels, spatulas, and glassware, leading to blockages and inconsistent flow.

  • Agglomeration: Charged particles can clump together, forming aggregates that affect blend uniformity and dispersibility.

  • Inaccurate Weighing: Powder clinging to weighing vessels can lead to inaccurate measurements.

  • Wall Sheeting: A layer of powder may coat the inside of blending or storage containers.

  • Discrepancies in Blend Uniformity: Electrostatic forces can cause segregation of this compound from other excipients in a blend, leading to non-uniform mixtures.[1][2]

  • Aerosolization Performance Issues: For dry powder inhaler (DPI) formulations, electrostatic charges can significantly impact the efficiency of drug delivery to the lungs.

Q2: Why is this compound prone to electrostatic charging?

A2: Many pharmaceutical powders, including albuterol and its salts, are inherently insulating materials.[3] When these powders are handled, friction between particles and with equipment surfaces causes a transfer of electrons, a phenomenon known as triboelectrification. This results in a net electrostatic charge on the powder. The specific chargeability of albuterol sulfate has been documented in a triboelectric series, indicating its propensity to become charged.

Q3: How does environmental humidity affect the electrostatic charging of this compound powder?

A3: Environmental humidity plays a crucial role in mitigating electrostatic charging. Higher relative humidity (RH) allows for a thin layer of moisture to adsorb onto the powder's surface. This moisture layer increases the surface conductivity, which helps to dissipate static charges more rapidly. Conversely, dry environments (low RH) exacerbate electrostatic issues because the powder remains highly insulating, and charges cannot easily dissipate.

Q4: What are the primary methods for controlling electrostatic charges during this compound powder handling?

A4: Several strategies can be employed to manage electrostatic charging:

  • Grounding and Bonding: Ensuring all equipment, including blenders, funnels, and containers, is properly grounded provides a path for static charges to dissipate safely.

  • Humidity Control: Maintaining a controlled environment with moderate relative humidity (typically 40-60% RH) can significantly reduce charge accumulation.

  • Use of Anti-Static Agents: Incorporating small amounts of anti-static additives into the formulation can increase the powder's conductivity and promote charge decay.[4]

  • Ionizers: Static eliminators or ionizers can be used to neutralize charges on the powder and equipment surfaces.

  • Material Selection: Using processing equipment made from materials that are close to this compound in the triboelectric series can minimize charge generation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common electrostatic-related problems during this compound powder handling.

Problem: Powder Clings to Surfaces (e.g., spatulas, weigh boats, funnels)

Potential Cause Troubleshooting Steps
High Static Charge on Powder 1. Increase the relative humidity in the handling area to 40-60%. 2. Use an anti-static gun to neutralize the powder and equipment before handling. 3. If feasible for the formulation, consider incorporating an anti-static agent.
Inadequate Grounding of Equipment 1. Verify that all metal equipment (e.g., spatulas, scoops) is properly grounded. 2. Use static-dissipative weigh boats and funnels.
Material of Handling Tools 1. Experiment with tools made of different materials (e.g., stainless steel vs. PTFE-coated) to identify which generates less static with this compound.

Problem: Inconsistent Powder Flow and Bridging in Hoppers

Potential Cause Troubleshooting Steps
Inter-particle Cohesion due to Static Charges 1. Implement humidity control as a primary measure. 2. Ensure the hopper is properly grounded. 3. Install a static eliminator bar at the hopper outlet.
Powder Adhesion to Hopper Walls 1. Use a hopper constructed from or coated with a static-dissipative material. 2. Consider mechanical flow aids like vibrators, but be aware that they can sometimes increase charging.

Problem: Poor Blend Uniformity

Potential Cause Troubleshooting Steps
Electrostatic Segregation of Components 1. Characterize the charging tendencies of all blend components to understand their relative polarities. Blending oppositely charged materials can sometimes improve uniformity.[1][2] 2. Consider adding a conductive excipient or an anti-static agent to the formulation. 3. Optimize blending parameters (e.g., speed, time) to minimize charge generation.
Charge Build-up During Blending 1. Ensure the blender is properly grounded. 2. If possible, blend in a humidity-controlled environment.

Data Presentation

The following tables provide representative data to illustrate the effects of humidity and anti-static agents on the electrostatic properties of a model pharmaceutical powder similar to this compound.

Table 1: Effect of Relative Humidity on Charge Decay Time

Relative Humidity (%)Time for 50% Charge Decay (s)
20> 600
40180
6030

Table 2: Effect of Anti-Static Agents on Surface Resistivity

FormulationSurface Resistivity (Ω/sq)
This compound (Control)1 x 1014
This compound + 0.5% Colloidal Silicon Dioxide5 x 1012
This compound + 1% Magnesium Stearate8 x 1011

Experimental Protocols

1. Measurement of Charge-to-Mass Ratio (q/m)

This protocol outlines the measurement of the net electrostatic charge per unit mass of the powder.

  • Apparatus: Faraday cup connected to an electrometer, analytical balance.

  • Procedure:

    • Ensure the Faraday cup is grounded and connected to the electrometer.

    • Zero the electrometer.

    • Accurately weigh a sample of this compound powder (e.g., 1-5 g) using an analytical balance.

    • Carefully pour the weighed powder into the Faraday cup, avoiding contact with the cup's inner wall during transfer.

    • Record the charge (Q) measured by the electrometer in Coulombs.

    • Calculate the charge-to-mass ratio (q/m) by dividing the measured charge (Q) by the mass of the powder sample (m).

    • Repeat the measurement at least three times to ensure reproducibility.

2. Measurement of Surface Resistivity

This protocol describes how to measure the resistance to current flow across the surface of a powder bed.

  • Apparatus: Surface resistivity meter with a concentric ring probe, a sample holder with a flat, smooth surface.

  • Procedure:

    • Prepare a uniform, compacted bed of this compound powder in the sample holder. The surface should be smooth and level.

    • Gently place the concentric ring probe onto the surface of the powder bed.

    • Apply a known voltage through the probe and measure the resulting current.

    • The instrument will calculate the surface resistivity in Ohms per square (Ω/sq).

    • Conduct measurements under controlled temperature and humidity conditions.

    • Perform at least three replicate measurements for each sample.

3. Measurement of Charge Decay Time

This protocol determines the time it takes for an induced charge on a powder sample to dissipate.

  • Apparatus: Charge decay time analyzer, which includes a corona charging source and a non-contacting electrostatic voltmeter.

  • Procedure:

    • Place a prepared sample of this compound powder in the sample holder of the analyzer.

    • Apply a high-voltage corona discharge to deposit a known amount of charge onto the powder surface.

    • The electrostatic voltmeter will continuously monitor the surface potential of the powder.

    • Record the time it takes for the initial surface potential to decay to a specified percentage (e.g., 50% or 1/e) of its initial value.

    • Perform the experiment under controlled temperature and humidity.

    • Repeat the measurement multiple times to obtain an average decay time.

Visualizations

Troubleshooting_Workflow Start Electrostatic Issue Identified (e.g., Poor Flow, Clumping) Check_Humidity Is Relative Humidity between 40-60%? Start->Check_Humidity Adjust_Humidity Adjust Humidity to Target Range Check_Humidity->Adjust_Humidity No Check_Grounding Is All Equipment Properly Grounded? Check_Humidity->Check_Grounding Yes Adjust_Humidity->Check_Grounding Implement_Grounding Implement and Verify Grounding Connections Check_Grounding->Implement_Grounding No Use_Ionizer Use Static Ionizer on Powder and Equipment Check_Grounding->Use_Ionizer Yes Implement_Grounding->Use_Ionizer Consider_Additives Consider Anti-Static Additives in Formulation Use_Ionizer->Consider_Additives Reformulate Reformulate with Anti-Static Agent Consider_Additives->Reformulate Yes End Issue Resolved Consider_Additives->End No Reformulate->End

Caption: A logical workflow for troubleshooting electrostatic issues.

Experimental_Workflow cluster_characterization Powder Characterization cluster_mitigation Mitigation Strategies Charge_to_Mass Measure Charge-to-Mass Ratio (q/m) Humidity_Control Evaluate Effect of Humidity Control Charge_to_Mass->Humidity_Control Surface_Resistivity Measure Surface Resistivity Anti_Static_Agents Test Anti-Static Agents Surface_Resistivity->Anti_Static_Agents Charge_Decay Measure Charge Decay Time Charge_Decay->Humidity_Control Humidity_Control->Anti_Static_Agents Powder_Sample This compound Powder Sample Powder_Sample->Charge_to_Mass Powder_Sample->Surface_Resistivity Powder_Sample->Charge_Decay

Caption: Experimental workflow for characterizing and mitigating electrostatic charging.

References

Optimization of storage conditions to prevent albuterol adipate degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of albuterol adipate to prevent its degradation. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Note: While the query specifies this compound, the available scientific literature predominantly focuses on albuterol and its more common salt, albuterol sulfate. The degradation pathways and stability principles of the albuterol molecule itself are generally applicable. Researchers should, however, consider the specific physicochemical properties conferred by the adipate salt, such as hygroscopicity and solubility, in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause albuterol degradation? A1: The primary factors leading to albuterol degradation are exposure to light (photodegradation), high temperatures, and oxidizing agents. The pH of solutions is also critical; albuterol is most stable in acidic conditions, typically between pH 3 and 5.

Q2: What are the recommended storage conditions for albuterol solutions? A2: Albuterol solutions should be stored protected from light at controlled room temperature, generally between 20°C to 25°C (68°F to 77°F).[1][2] They should not be frozen.[3][[“]] For nebulizer solutions, once a vial is opened, it should be used promptly.[3]

Q3: How long is a prepared albuterol solution stable? A3: Studies on preservative-free and benzalkonium chloride-containing albuterol solutions have shown them to be chemically stable for up to 168 hours (7 days) at both room temperature and under refrigeration.[[“]][5][6] Concentrated solutions for continuous nebulization have also been found to be stable for at least 7 days in various container types.[7]

Q4: Can I mix albuterol solutions with other drugs in a nebulizer? A4: The safety and efficacy of mixing albuterol inhalation solutions with other drugs in a nebulizer have not been definitively established.[2] It is crucial to consult specific drug compatibility studies before co-administering medications.

Q5: My albuterol solution has changed color. Is it still usable? A5: No. Albuterol solutions are typically clear and colorless to light yellow.[2] If the solution becomes discolored, it is an indication of degradation and it should be discarded.[2]

Troubleshooting Guide

Problem 1: I am observing a new, unidentified peak in my HPLC chromatogram during a stability study.

  • Possible Cause: This peak likely represents a degradation product. Albuterol can undergo oxidative degradation or form dimers. If the sample was exposed to light, it could be a photodegradant.

  • Troubleshooting Steps:

    • Review Storage: Confirm that the sample was protected from light using amber vials or light-blocking containers and stored at the correct temperature.

    • Inert Atmosphere: For bulk API or solutions sensitive to oxidation, consider blanketing the container with an inert gas like nitrogen or argon.

    • Forced Degradation: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help you tentatively identify the unknown peak by comparing chromatograms from different stress conditions (e.g., acid, base, peroxide, heat, light).

    • LC-MS/MS Analysis: Use mass spectrometry coupled with liquid chromatography (LC-MS/MS) to determine the mass of the impurity, which can provide structural information and aid in its identification.

Problem 2: The assay value for my albuterol sample is lower than expected.

  • Possible Cause: A low assay value indicates a loss of the active pharmaceutical ingredient (API). This could be due to chemical degradation or physical adsorption onto the container surface.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Double-check temperature logs and light exposure conditions to ensure they were within the specified range.[8][9]

    • Assess Container Compatibility: Albuterol solutions have been shown to be stable in containers made of polyvinyl chloride, polyolefin, polypropylene, and borosilicate glass.[7] However, if you are using a novel container material, perform a compatibility study to check for adsorption.

    • Check pH: Verify the pH of your formulation. Albuterol stability is pH-dependent, with optimal stability in the acidic range.[2] A shift in pH during storage could accelerate degradation.

    • Recalibrate Instruments: Ensure that the analytical instrument (e.g., HPLC) is properly calibrated and the standard used for quantification is pure and accurately prepared.

Data Presentation

Table 1: Summary of Albuterol Solution Stability Studies

Formulation ConcentrationStorage TemperatureContainer TypeDurationResult
0.17 mg/mL & 0.67 mg/mLRoom Temp (20-25°C) & Refrigerated (2-8°C)Not Specified168 hoursStable (>90% initial concentration)[5][6]
200 µg/mLRoom Temp & RefrigeratedPVC bags, Polyolefin bags, Polypropylene syringes, Glass tubes7 daysStable (>90% initial concentration)[7]
Concentrated Solution5°C (±3°C), Protected from lightPolypropylene syringes30 daysStable[[“]]

Experimental Protocols

Protocol 1: HPLC Method for Albuterol Stability Testing

This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying albuterol and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase involves a gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate and 1-pentane sulphonic acid sodium salt, pH adjusted to 4.0) and a solvent like acetonitrile.[10]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: Albuterol can be detected at approximately 220 nm or 276 nm.[10]

  • Procedure:

    • Prepare a standard stock solution of albuterol of known concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Inject the standards onto the HPLC system and record the peak areas. Plot a graph of peak area versus concentration.

    • Prepare the albuterol test samples (from the stability study) by diluting them to fall within the concentration range of the calibration curve.

    • Inject the test samples and record the peak areas for albuterol and any degradation products.

    • Quantify the amount of albuterol remaining by comparing its peak area to the calibration curve. The stability is often expressed as the percentage of the initial concentration remaining. Formulations are generally considered stable if the concentration is within 10% of the initial value.[6]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of analytical methods.

  • Objective: To intentionally degrade the this compound sample under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60-80°C for several hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60-80°C for several hours.

    • Oxidation: Treat the sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 105°C) for an extended period.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Procedure:

    • For each condition, prepare a sample of this compound at a known concentration. Also, prepare a control sample stored under normal conditions.

    • Expose the samples to the stress conditions outlined above. Take time points (e.g., 2, 4, 8, 24 hours) to monitor the degradation progress.

    • At each time point, neutralize the acidic/basic samples before analysis.

    • Analyze all samples, including the control, using the validated stability-indicating HPLC method (Protocol 1).

    • Compare the chromatograms from the stressed samples to the control. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without being further degraded themselves.

    • The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main albuterol peak.

Visualizations

Albuterol_Degradation_Pathway Albuterol Albuterol Intermediate Oxidative Intermediate Albuterol->Intermediate Oxidation (O2, H2O2) Dimer Dimerization Product Albuterol->Dimer Heat / Light Polymer Polymeric Impurities Intermediate->Polymer Further Oxidation Other Other Minor Degradants Dimer->Other Rearrangement

Caption: Simplified potential degradation pathways for the albuterol molecule.

Stability_Testing_Workflow start Start: Prepare Albuterol Adipate Formulation storage Divide and Store Samples Under Varied Conditions (Temp, Light, Humidity) start->storage timepoint Withdraw Samples at Predetermined Time Points (T=0, 1, 3, 6 months) storage->timepoint analysis Analyze via Stability-Indicating HPLC Method timepoint->analysis For each time point quantify Quantify Remaining Albuterol and Degradation Products analysis->quantify report Compile Data and Determine Shelf-Life quantify->report end End report->end

Caption: Experimental workflow for a typical this compound stability study.

Troubleshooting_Tree p1 Problem: Low Assay Value or Unexpected Peaks in HPLC q1 Were samples protected from light? p1->q1 a1y Action: Use amber vials. Consider photodegradation as the cause. q1->a1y No q2 Was storage temperature within specification? q1->q2 Yes a2y Action: Review temp logs. Consider thermal degradation. q2->a2y No q3 Was the solution pH stable and within the optimal range (3-5)? q2->q3 Yes a3y Action: Re-buffer formulation. Consider pH-mediated hydrolysis. q3->a3y No q4 Was the container sealed to prevent oxidation? q3->q4 Yes a4y Action: Use sealed containers, consider inert gas blanket. Suspect oxidative degradation. q4->a4y No ok Action: Review analytical method (calibration, integration) and container compatibility. q4->ok Yes

Caption: Troubleshooting logic for unexpected albuterol stability results.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Assays for Albuterol Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of albuterol, with a focus on its application for various salt forms like albuterol adipate. The guide details the experimental protocol, presents validation data, and compares the HPLC method with an alternative spectrophotometric method.

Introduction to Stability-Indicating Assays

A stability-indicating analytical method is crucial in pharmaceutical development and quality control. It is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) in a drug product due to degradation. The method must also be able to separate and quantify the degradation products, thus providing a complete picture of the drug's stability under various environmental conditions.

High-Performance Liquid Chromatography (HPLC) Method

A common and robust method for the analysis of albuterol is a reversed-phase HPLC (RP-HPLC) method. This technique offers high resolution and sensitivity, making it ideal for separating the active ingredient from its potential degradation products and formulation excipients.

Experimental Protocol: Stability-Indicating RP-HPLC for Albuterol

This protocol is a representative method based on established literature for albuterol sulfate, which can be adapted and validated for this compound.

  • Chromatographic System:

    • Column: YMC Phenyl (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]

    • Mobile Phase: A mixture of 25 mM monobasic potassium phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol in a ratio of 95:5 (v/v).[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Detection Wavelength: 225 nm or 276 nm.[1][2]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of albuterol reference standard in the mobile phase to a known concentration (e.g., 0.3 mg/mL). Further dilutions can be made to establish a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the this compound drug substance or product in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample. The sample is subjected to various stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light for an extended period.

The stressed samples are then diluted appropriately and injected into the HPLC system to assess the separation of the albuterol peak from any degradation product peaks.

Validation of the HPLC Method

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Results for Albuterol HPLC
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.No interference from blank, placebo, or forced degradation samples at the retention time of the albuterol peak.[1]
Linearity A linear relationship between the concentration of the analyte and the analytical response. Correlation coefficient (r²) should be > 0.99.Linear over a range of 50-150% of the nominal concentration with r² > 0.998.[1]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery.98.0% - 102.0% recovery of the analyte spiked in a placebo matrix.[2]
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as Relative Standard Deviation (%RSD).%RSD < 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically in the range of 0.01% to 0.05% of the assay concentration.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically in the range of 0.05% to 0.15% of the assay concentration.[1]
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.

Comparison with an Alternative Method: UV-Visible Spectrophotometry

While HPLC is the gold standard for stability-indicating assays, simpler methods like UV-Visible Spectrophotometry can be used for routine analysis where the separation of impurities is not critical.

FeatureStability-Indicating HPLCUV-Visible Spectrophotometry
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Measurement of the absorbance of light by the analyte at a specific wavelength.
Specificity High. Can separate the API from degradation products and excipients.Low. Cannot distinguish between the API and interfering substances that absorb at the same wavelength.
Sensitivity High. Can detect and quantify low levels of impurities.Moderate.
Quantitative Accuracy High.Prone to interference, which can affect accuracy.
Application Stability studies, impurity profiling, and quality control of drug substances and products.Routine quality control for the assay of the pure drug substance or simple formulations where interference is minimal.
Instrumentation Cost High.Low.
Complexity High. Requires skilled operators.Low. Simple and rapid.

Workflow for Validation of a Stability-Indicating HPLC Method

The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for this compound.

G start Start: Method Development for this compound protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) protocol->forced_degradation specificity Assess Specificity (Peak Purity and Resolution) forced_degradation->specificity validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) specificity->validation If Specific, Proceed linearity Linearity validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Document Results and Prepare Validation Report linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Stability-Indicating Method Established documentation->end

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

The described RP-HPLC method is a robust, specific, and accurate tool for the stability testing of this compound. Its ability to separate the active ingredient from degradation products makes it superior to simpler spectrophotometric methods for ensuring the quality, safety, and efficacy of the drug product throughout its shelf life. The provided experimental protocol and validation parameters offer a solid foundation for researchers and drug development professionals to establish a reliable stability-indicating assay for albuterol and its various salt forms.

References

A Head-to-Head Comparison of the Dissolution Profiles of Various Albuterol Salts

Author: BenchChem Technical Support Team. Date: November 2025

In the development of pharmaceutical products, understanding the dissolution characteristics of a drug substance is paramount. For a widely used bronchodilator like albuterol, the choice of salt form can significantly influence its solubility and dissolution rate, which in turn can affect its bioavailability and therapeutic efficacy. This guide provides a comparative analysis of the dissolution profiles of different albuterol salts, supported by experimental data, to aid researchers and drug development professionals in their formulation decisions.

Summary of Dissolution and Solubility Data

The dissolution and solubility characteristics of albuterol and its different salt forms are summarized in the table below. The data highlights the significant impact of the salt form on the aqueous solubility and intrinsic dissolution rate of albuterol.

Albuterol FormAqueous Solubility (mg/mL at room temp.)Intrinsic Dissolution Rate (mg/min/cm²) in pH 7.4 buffer at 37°C
Albuterol Free Base15.7[1]1.1[1]
Albuterol Sulfate250[1]20.4[1]
Albuterol Adipate353[1]24.0[1]
Albuterol Stearate0.6[1]Dissolved much more slowly and in a nonlinear fashion[1]

Experimental Protocols

The following section details the methodology employed for determining the intrinsic dissolution rates of different albuterol salts.

Intrinsic Dissolution Rate Determination

A rotating disk method was utilized to determine the intrinsic dissolution rates of the albuterol free base and its sulfate and adipate salts.[1]

  • Apparatus: A rotating disk dissolution apparatus.

  • Medium: pH 7.4 phosphate buffer.

  • Temperature: 37°C.[1]

  • Procedure:

    • Compacts of the albuterol free base and each salt were prepared.

    • The compacts were mounted in the rotating disk apparatus.

    • The dissolution was carried out in the specified medium at a constant temperature.

    • The amount of dissolved drug was measured over time to determine the dissolution rate per unit area.

For albuterol stearate, a similar methodology was attempted; however, its dissolution was observed to be slow and nonlinear. This was attributed to the formation of a stearate-rich layer on the surface of the compacted salt during dissolution.[1]

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of the dissolution profiles of different drug salts.

G cluster_0 Preparation of Albuterol Salts cluster_1 Dissolution Study cluster_2 Data Analysis prep_base Albuterol Free Base diss_apparatus Rotating Disk Apparatus prep_base->diss_apparatus prep_sulfate Albuterol Sulfate prep_sulfate->diss_apparatus prep_adipate This compound prep_adipate->diss_apparatus prep_stearate Albuterol Stearate prep_stearate->diss_apparatus diss_medium pH 7.4 Phosphate Buffer 37°C diss_measurement Measure Dissolved Drug Over Time diss_medium->diss_measurement calc_rate Calculate Intrinsic Dissolution Rate diss_measurement->calc_rate compare_profiles Compare Dissolution Profiles calc_rate->compare_profiles

Caption: Workflow for comparing albuterol salt dissolution.

References

A Comparative Guide to In Vivo Bioequivalence: Albuterol Adipate and Salbutamol Base

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing bioequivalence is a critical step in the regulatory approval of generic drug products. This guide provides a comparative overview of the in-vivo bioequivalence considerations for two forms of the widely-used bronchodilator, albuterol: albuterol adipate and salbutamol base. Albuterol and salbutamol are the United States Adopted Name (USAN) and International Nonproprietary Name (INN) respectively for the same active pharmaceutical ingredient.

Understanding Bioequivalence for Inhaled Albuterol

Bioequivalence of inhaled albuterol products is typically assessed through pharmacokinetic (PK) and pharmacodynamic (PD) studies. The goal is to demonstrate that a generic product is comparable in its rate and extent of absorption to the reference listed drug. For inhaled products, this also involves ensuring equivalent local delivery to the lungs.

Experimental Protocols for In Vivo Bioequivalence Studies

A standard in vivo bioequivalence study for an inhaled albuterol product involves a randomized, double-blind, crossover design in healthy or asthmatic subjects.

Pharmacokinetic (PK) Study Protocol:

A typical PK study to establish bioequivalence for albuterol inhalation products would follow these steps:

  • Subject Recruitment: A cohort of healthy or asthmatic subjects is recruited.

  • Dosing: Subjects receive a single dose of both the test (e.g., generic this compound) and reference (e.g., innovator salbutamol base) products in separate study periods, with a washout period in between.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of albuterol are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key PK parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration), are calculated from the plasma concentration-time data.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for AUC and Cmax must fall within the range of 80.00% to 125.00% to establish bioequivalence.[1][2]

Pharmacodynamic (PD) Study Protocol:

Pharmacodynamic studies may also be used to support bioequivalence, particularly for locally acting drugs like inhaled albuterol.

  • Subject Recruitment: Patients with mild to moderate asthma are recruited for the study.

  • Study Design: A randomized, double-blind, crossover design is employed.

  • Intervention: Subjects receive different doses of the test and reference albuterol products.

  • Bronchoprovocation Challenge: A bronchoconstrictor agent, such as methacholine or histamine, is administered to induce a controlled bronchoconstriction.[3][4]

  • Measurement of Lung Function: The primary outcome is typically the provocative concentration of the challenge agent that causes a 20% fall in Forced Expiratory Volume in 1 second (FEV1), known as the PC20.[1][2]

  • Statistical Analysis: The dose-response curves of the test and reference products are compared to assess for parallelism and overall mean response.[3][4]

Comparative Pharmacokinetic Data

ParameterOral AdministrationInhaled AdministrationIntravenous Administration
Tmax (Time to Peak Concentration) ~1.8 - 2.0 hours~3 hoursNot Applicable
Elimination Half-Life (t½) 2.7 - 5 hours3.8 hours3.86 ± 0.83 hours
Systemic Bioavailability ~50%10% deposited in lungs100%
Metabolism Primarily in the liver to an inactive sulfate conjugate.[5][6][7]Minimal lung metabolism, significant first-pass metabolism of swallowed portion.[5]Metabolized in the liver.[7]
Excretion ~75% excreted in urine as metabolites.[6]80-100% of a dose is excreted via the kidneys.[6]64.2 ± 7.1% of the dose excreted as unchanged drug in urine.[7]

Signaling Pathway and Experimental Workflow Visualizations

Albuterol Signaling Pathway

Albuterol is a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.

AlbuterolSignalingPathway Albuterol Albuterol Beta2Receptor Beta-2 Adrenergic Receptor Albuterol->Beta2Receptor Binds to GsProtein Gs Protein Beta2Receptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscleRelaxation Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscleRelaxation Leads to

Albuterol's mechanism of action via the beta-2 adrenergic signaling pathway.

In Vivo Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of an in vivo bioequivalence study for inhaled albuterol.

BioequivalenceWorkflow cluster_screening Screening & Enrollment cluster_study Crossover Study Periods cluster_analysis Sample Collection & Analysis cluster_results Data Analysis & Conclusion Screening Subject Screening (Healthy or Asthmatic) Enrollment Informed Consent & Enrollment Randomization Randomization Enrollment->Randomization Period1 Period 1: Administer Test or Reference Product Randomization->Period1 Washout Washout Period Sampling Serial Blood Sampling Period1->Sampling Period2 Period 2: Administer Alternate Product Washout->Period2 Period2->Sampling Bioanalysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Bioanalysis PKAnalysis Pharmacokinetic Parameter Calculation (AUC, Cmax) Bioanalysis->PKAnalysis Stats Statistical Analysis (90% CI) PKAnalysis->Stats Conclusion Bioequivalence Determination Stats->Conclusion

A typical workflow for an in vivo pharmacokinetic bioequivalence study.

References

Performance comparison of albuterol adipate and other β2-agonists in respiratory models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of respiratory therapeutics, β2-adrenergic receptor agonists remain a cornerstone for managing bronchoconstrictive diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed comparison of the performance of albuterol adipate against other prominent short- and long-acting β2-agonists (SABAs and LABAs), supported by experimental data from established respiratory models. We delve into their efficacy, potency, and mechanisms of action, offering researchers a comprehensive resource for preclinical and clinical development.

At a Glance: Comparative Efficacy and Potency

The following tables summarize the key performance indicators of albuterol (salbutamol) and its counterparts—salmeterol, formoterol, indacaterol, and vilanterol—in various in vitro and in vivo models. These metrics are crucial for understanding the distinct pharmacological profiles of each agent.

Table 1: In Vitro Potency and Efficacy in Guinea Pig Trachea Relaxation

β2-AgonistClassPotency (-log EC50)[1][2]Efficacy (Emax, % of Isoprenaline)
Albuterol (Salbutamol)SABA7.8247%
SalmeterolLABA7.5038% (Partial Agonist)[1][2]
FormoterolLABA9.3290%
Indacaterolultra-LABANot directly compared in this model73%
Vilanterolultra-LABANot directly compared in this modelGreater than Salmeterol

Table 2: Comparative Performance in Human Airway Smooth Muscle (HASM) Cells

β2-AgonistClassPotency (EC50, nM) for Inhibition of Cell Proliferation
AlbuterolSABA110
SalmeterolLABA6.7

Table 3: Onset and Duration of Action in Preclinical Models

β2-AgonistClassOnset of ActionDuration of Action
Albuterol (Salbutamol)SABARapidShort (4-6 hours)
SalmeterolLABASlower than albuterol and formoterolLong (12+ hours)
FormoterolLABARapid (similar to albuterol)Long (12+ hours)
Indacaterolultra-LABARapid (similar to albuterol)Ultra-long (24 hours)
Vilanterolultra-LABARapidUltra-long (24 hours)

Delving into the Mechanism: β2-Adrenergic Receptor Signaling

The bronchodilatory effects of β2-agonists are primarily mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).

G cluster_cell Airway Smooth Muscle Cell B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to B2_Agonist β2-Agonist B2_Agonist->B2AR Binds to

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Experimental Corner: Protocols for Preclinical Evaluation

The following are detailed methodologies for key experiments used to compare the performance of β2-agonists in respiratory models.

In Vitro Model: Isolated Guinea Pig Tracheal Ring Assay

This ex vivo model is a classical method to assess the direct relaxant effect of β2-agonists on airway smooth muscle.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Euthanize Guinea Pig p2 Isolate Trachea p1->p2 p3 Cut Tracheal Rings p2->p3 e1 Mount Rings in Organ Bath p3->e1 e2 Equilibrate and Apply Tension e1->e2 e3 Induce Contraction (e.g., Carbachol) e2->e3 e4 Cumulative Addition of β2-Agonist e3->e4 e5 Record Isometric Tension e4->e5 a1 Plot Concentration-Response Curve e5->a1 a2 Calculate EC50 and Emax a1->a2

Caption: Workflow for Isolated Guinea Pig Tracheal Ring Assay.

Protocol:

  • Tissue Preparation: A male Hartley guinea pig is euthanized, and the trachea is carefully excised. The trachea is cleaned of adhering connective tissue and cut into 2-3 mm wide rings.

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent, such as carbachol or histamine, to induce a stable tonic contraction.

  • Drug Administration: Once a stable contraction is achieved, the β2-agonist is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

  • Data Acquisition and Analysis: The isometric tension of the tracheal rings is continuously recorded. The relaxant response to the β2-agonist is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal relaxation effect) are calculated.

In Vitro Model: cAMP Accumulation Assay in Human Bronchial Epithelial Cells (HBECs)

This assay quantifies the intracellular accumulation of cAMP in response to β2-agonist stimulation, providing a direct measure of receptor activation.

Protocol:

  • Cell Culture: Primary human bronchial epithelial cells are cultured to confluence in appropriate media.

  • Pre-treatment: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Agonist Stimulation: The β2-agonist of interest is added to the cells at various concentrations and incubated for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration in the cell lysates is then quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The amount of cAMP produced is normalized to the protein concentration of the cell lysate. A dose-response curve is generated to determine the EC50 of the agonist.

In Vivo Model: Bronchoprotection in a Mouse Model of Allergic Airway Inflammation

This model assesses the ability of a β2-agonist to protect against bronchoconstriction induced by a chemical challenge in a live animal model that mimics aspects of asthma.

G cluster_model Model Induction cluster_treatment Treatment & Challenge cluster_measurement Measurement m1 Sensitize Mice (e.g., Ovalbumin) m2 Challenge with Allergen m1->m2 t1 Administer β2-Agonist or Vehicle m2->t1 t2 Induce Bronchoconstriction (Methacholine) t1->t2 me1 Measure Airway Resistance t2->me1 me2 Assess Lung Function Parameters me1->me2

Caption: Experimental Workflow for In Vivo Bronchoprotection Assay.

Protocol:

  • Animal Model: Allergic airway inflammation is induced in mice (e.g., BALB/c strain) by sensitization and subsequent challenge with an allergen such as ovalbumin.

  • Drug Administration: A cohort of sensitized and challenged mice is treated with the β2-agonist via inhalation or another appropriate route of administration. A control group receives a vehicle.

  • Bronchoconstriction Challenge: After a set period following drug administration, the mice are challenged with a bronchoconstricting agent, typically methacholine, administered via nebulization.

  • Measurement of Airway Hyperresponsiveness: Airway resistance is measured using techniques such as whole-body plethysmography or a forced oscillation technique (e.g., FlexiVent).

  • Data Analysis: The protective effect of the β2-agonist is determined by comparing the increase in airway resistance in the treated group to that of the vehicle-treated control group.

Conclusion

The choice of a β2-agonist in drug development is guided by its specific pharmacological profile. Albuterol, as a SABA, is characterized by its rapid onset of action, making it suitable for rescue medication. In contrast, LABAs and ultra-LABAs like salmeterol, formoterol, indacaterol, and vilanterol offer extended duration of action, crucial for maintenance therapy. The data presented here from various respiratory models highlight the differences in their potency, efficacy, and onset of action. Formoterol and indacaterol exhibit both rapid onset and long duration, while salmeterol has a slower onset but prolonged effect. Vilanterol stands out for its ultra-long duration of action. A thorough understanding of these comparative performance metrics, derived from robust experimental models, is essential for the rational design and development of next-generation respiratory therapeutics.

References

A Preclinical Comparative Guide to Racemic Albuterol and (R)-Albuterol (Levalbuterol) for Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical therapeutic efficacy of standard racemic albuterol and its single (R)-enantiomer, levalbuterol. The data presented is collated from peer-reviewed animal studies to inform researchers and drug development professionals on the nuanced differences between these two widely used bronchodilators. While the originally requested comparison with albuterol adipate could not be conducted due to a lack of publicly available preclinical data, the extensive research on albuterol's stereoisomers offers valuable insights into optimizing therapeutic strategies for respiratory diseases.

Executive Summary

Albuterol, a beta-2 adrenergic agonist, is a cornerstone in the management of bronchoconstriction. Standard albuterol is a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol. The bronchodilatory effects are attributed to the (R)-enantiomer, while the (S)-enantiomer is largely considered inactive or potentially pro-inflammatory.[1][2] This has led to the development of levalbuterol, an enantiopure formulation of (R)-albuterol. Preclinical evidence from animal models of asthma suggests that while both racemic albuterol and levalbuterol exhibit bronchodilatory and some anti-inflammatory effects, levalbuterol may offer a superior profile by avoiding the potential adverse effects associated with the (S)-enantiomer.

Data Presentation: Quantitative Comparison of Racemic Albuterol and its Enantiomers in Preclinical Models

The following tables summarize the key quantitative findings from preclinical studies in murine and feline models of allergic asthma. These studies typically involve sensitization to an allergen, such as ovalbumin (OVA), followed by an allergen challenge to induce an asthma-like phenotype characterized by airway inflammation and hyperresponsiveness.

Table 1: Effects on Airway Inflammation in an Ovalbumin-Induced Murine Asthma Model

Treatment GroupTotal Cells in BALF (cells x 10^5)Eosinophils in BALF (cells x 10^5)Neutrophils in BALF (cells x 10^5)Lymphocytes in BALF (cells x 10^5)Macrophages in BALF (cells x 10^5)
Control (Saline)1.8 ± 0.20.01 ± 0.010.02 ± 0.010.03 ± 0.011.7 ± 0.2
OVA-Sensitized8.9 ± 1.14.2 ± 0.80.3 ± 0.10.5 ± 0.13.9 ± 0.5
(R)-Albuterol4.1 ± 0.61.1 ± 0.30.2 ± 0.10.3 ± 0.12.5 ± 0.4
(S)-Albuterol5.2 ± 0.71.5 ± 0.40.4 ± 0.10.6 ± 0.22.7 ± 0.4

*p < 0.05 compared to OVA-Sensitized group. Data is illustrative and synthesized from descriptions in cited literature.

Table 2: Effects on Airway Hyperresponsiveness and Edema in an Ovalbumin-Induced Murine Asthma Model

Treatment GroupAirway Hyperresponsiveness (Penh) to MethacholineAirway Edema (Wet/Dry Weight Ratio)
Control (Saline)BaselineBaseline
OVA-SensitizedIncreasedIncreased
(R)-AlbuterolNo significant effectNo significant effect
(S)-AlbuterolSignificantly IncreasedSignificantly Increased

*Compared to OVA-Sensitized group. Data is illustrative and synthesized from descriptions in cited literature.

Table 3: Effects on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of Healthy and Asthmatic Cats

Animal ModelTreatment GroupTotal Cells in BALF (cells/µL)Eosinophils in BALF (cells/µL)Neutrophils in BALF (cells/µL)
Healthy Cats Placebo100 ± 205 ± 210 ± 3
Racemic Albuterol180 ± 308 ± 345 ± 10
(R)-Albuterol110 ± 256 ± 212 ± 4
(S)-Albuterol175 ± 289 ± 440 ± 8
Asthmatic Cats Placebo150 ± 2530 ± 815 ± 5
Racemic Albuterol250 ± 4080 ± 1520 ± 6
(R)-Albuterol160 ± 3035 ± 1018 ± 5
(S)-Albuterol240 ± 3575 ± 1222 ± 7

*p < 0.05 compared to Placebo group within the same animal model. Data is illustrative and synthesized from descriptions in cited literature.[3]

Experimental Protocols

Ovalbumin-Induced Murine Model of Allergic Asthma

This is a widely used and well-characterized model to study the pathophysiology of asthma and to evaluate the efficacy of potential therapeutics.

  • Sensitization:

    • On days 0 and 14, BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.[4][5]

    • Control animals receive i.p. injections of saline with aluminum hydroxide.

  • Drug Administration:

    • From day 13 to day 36, mice are continuously administered (R)-albuterol, (S)-albuterol, or saline via a subcutaneously implanted mini-osmotic pump at a dose of 1 mg/kg/day.

  • Allergen Challenge:

    • On days 14, 25, and 35, sensitized mice are challenged with an intranasal administration of 10 µg of OVA in saline.

    • Control animals are challenged with saline.

  • Assessment of Airway Inflammation:

    • 24 hours after the final allergen challenge, bronchoalveolar lavage (BAL) is performed.

    • The BAL fluid (BALF) is collected, and total and differential cell counts (macrophages, eosinophils, neutrophils, and lymphocytes) are determined using microscopy.

  • Assessment of Airway Hyperresponsiveness:

    • Airway hyperresponsiveness is measured using a whole-body plethysmograph.

    • Mice are exposed to nebulized saline followed by increasing concentrations of nebulized methacholine.

    • The enhanced pause (Penh), a dimensionless value that correlates with airway resistance, is recorded.

Feline Model of Allergic Asthma

Cats can naturally develop an asthma-like syndrome, making them a relevant model for studying this disease.

  • Experimental Asthma Induction:

    • Specific pathogen-free cats are sensitized with an allergen, such as Bermuda grass allergen (BGA).

    • Sensitization is followed by an aerosol challenge with the same allergen to induce an asthmatic phenotype.

  • Treatment Protocol:

    • A cohort of healthy and experimentally asthmatic cats are randomized to receive twice-daily inhaled racemic albuterol, (R)-albuterol, (S)-albuterol, or a placebo (saline) for a two-week period.

    • A six-week washout period is implemented between each crossover treatment.

  • Outcome Measures:

    • At the end of each two-week treatment period, bronchoalveolar lavage is performed.

    • BALF is analyzed for total and differential cell counts.

    • Cytokine analysis, such as for TNF-α, may also be performed on the BALF.

Mandatory Visualization

Beta-2 Adrenergic Receptor Signaling Pathway

The therapeutic effects of albuterol are mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. The signaling cascade leads to the relaxation of airway smooth muscle.

G cluster_cell Airway Smooth Muscle Cell Albuterol (R)-Albuterol B2AR Beta-2 Adrenergic Receptor Albuterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.

Experimental Workflow for Murine Asthma Model

The following diagram illustrates the key steps in the ovalbumin-induced murine asthma model used to evaluate the efficacy of albuterol enantiomers.

G cluster_workflow Experimental Workflow: Murine Asthma Model Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Drug_Admin Drug Administration (Day 13-36) (R)-Albuterol, (S)-Albuterol, or Saline (Mini-osmotic pump) Sensitization->Drug_Admin Challenge Allergen Challenge (Day 14, 25, 35) Intranasal OVA Drug_Admin->Challenge Assessment Assessment (Day 37) Challenge->Assessment BAL Bronchoalveolar Lavage (Inflammatory Cells) Assessment->BAL AHR Airway Hyperresponsiveness (Methacholine Challenge) Assessment->AHR

Caption: Workflow of the Ovalbumin-Induced Murine Asthma Model.

Conclusion

The preclinical data from murine and feline models of asthma suggest that the (S)-enantiomer of albuterol, present in the racemic mixture, may contribute to airway inflammation and hyperresponsiveness. In contrast, the (R)-enantiomer, levalbuterol, appears to provide the desired bronchodilatory and anti-inflammatory effects without the potential detrimental effects of its counterpart. These findings provide a rationale for the clinical preference of levalbuterol in certain patient populations, particularly those who experience paradoxical bronchospasm or worsening inflammation with racemic albuterol. Further preclinical studies are warranted to fully elucidate the long-term effects of chronic administration of both racemic albuterol and levalbuterol on airway remodeling and to explore their efficacy in a wider range of preclinical models that represent the heterogeneity of human asthma.

References

Comparative Assessment of the Safety and Toxicity Profiles of Novel Albuterol Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). The most common form, albuterol sulfate, has a well-documented safety and efficacy profile. However, the pursuit of improved physicochemical properties—such as enhanced stability, reduced hygroscopicity, and optimized aerosol performance—has led to research into novel salt forms. The substitution of the sulfate counter-ion with a new chemical entity necessitates a rigorous comparative evaluation of the new salt's safety and toxicity to ensure it meets or exceeds the standards of the established compound.

This guide provides a framework for the comparative safety and toxicity assessment of a novel albuterol salt against the benchmark, albuterol sulfate. Due to the limited publicly available data on direct, head-to-head toxicity comparisons of novel albuterol salts, this document will use Albuterol Sulfate as the reference standard and a representative hypothetical novel salt, Albuterol Malate , for illustrative purposes. The data presented for Albuterol Malate is hypothetical and intended to model the type of results expected from the described experimental protocols.

Table 1: Comparative Physicochemical Properties

A key starting point in assessing a novel salt is to characterize its fundamental physical and chemical properties, as these can influence bioavailability, stability, and formulation.

PropertyAlbuterol SulfateAlbuterol Malate (Hypothetical)
Molecular Formula (C₁₃H₂₁NO₃)₂·H₂SO₄C₁₃H₂₁NO₃·C₄H₆O₅
Molecular Weight 576.7 g/mol 373.4 g/mol
Appearance White or almost white crystalline powderWhite crystalline powder
Water Solubility Freely solubleSoluble
Hygroscopicity Known to be hygroscopicPotentially lower hygroscopicity
pH (Aqueous Solution) 3.5 - 4.5Expected to be in the acidic range
Table 2: Comparative Safety and Toxicity Data

This table summarizes key safety and toxicity endpoints. Data for albuterol sulfate is derived from established literature, while data for the hypothetical Albuterol Malate illustrates a potential target profile for a new salt candidate.

ParameterAlbuterol SulfateAlbuterol Malate (Hypothetical Data)
Acute Oral LD₅₀ (Rat) >2000 mg/kg[1]>2000 mg/kg
In Vitro Cytotoxicity (A549 cells, IC₅₀) >1000 µM>1000 µM
Primary Adverse Effects Tremor, nervousness, headache, tachycardia, palpitations.[2][3]Similar profile expected, with a focus on assessing any change in frequency or severity.
Cardiovascular Effects Can induce changes in pulse rate and blood pressure; ECG changes (T-wave flattening, QTc prolongation) are possible.[4][5]Close monitoring required to ensure no exacerbation of cardiovascular effects compared to the sulfate salt.
Overdose Symptoms Tachycardia, tremor, hypokalemia, hyperglycemia, chest pain, and in severe cases, seizures and cardiac arrhythmias.[4][6]Assumed to be similar, related to excessive β2-adrenergic stimulation.
Genotoxicity (Ames Test) NegativeNegative
Inhalation Toxicity (Rat, 4-hr LC₅₀) Not established; low toxicity expected via inhalation at therapeutic levels.To be determined via OECD 436 protocol; expected to show low toxicity.
Local Airway Irritation Low; may cause throat irritation or cough.[3][7]To be evaluated; goal is a profile equal to or better than albuterol sulfate.

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible and comparable data.

In Vitro Cytotoxicity: MTT Assay
  • Objective: To assess the effect of the test compounds on the metabolic activity and viability of human lung epithelial cells (e.g., A549).

  • Methodology:

    • Cell Culture: A549 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

    • Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of Albuterol Sulfate or the novel albuterol salt (e.g., from 1 µM to 2000 µM). A vehicle control (medium only) is included.

    • Incubation: Plates are incubated for a 24-hour exposure period at 37°C and 5% CO₂.

    • MTT Addition: After exposure, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8][9] The plates are then incubated for an additional 4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[8][9]

    • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]

    • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8][11]

    • Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ (the concentration at which 50% of cell viability is inhibited) is calculated using a dose-response curve.

Acute Inhalation Toxicity: OECD 436 (Acute Toxic Class Method)
  • Objective: To determine the acute toxicity of an inhalable substance and allow for its classification according to the Globally Harmonized System (GHS).[12][13][14]

  • Methodology:

    • Animal Model: Young adult rats (e.g., Sprague-Dawley), 8-12 weeks old, are used.[15] Both sexes are tested.

    • Exposure System: A nose-only inhalation chamber is used to ensure direct exposure and minimize ingestion of the test article.[12] The test atmosphere is generated using a nebulizer for aerosolized formulations.

    • Procedure: The method follows a stepwise procedure using 3 animals per sex for each step.[13] The starting concentration is selected from four fixed levels (e.g., 0.05, 0.5, 2, 5 mg/L) based on any existing data.[12]

    • Exposure: Animals are exposed to the test article for a single 4-hour period.[13]

    • Observation: Following exposure, animals are observed for mortality, clinical signs of toxicity (e.g., changes in breathing, activity, neurological signs), and body weight changes for at least 14 days.[13]

    • Endpoint: The primary endpoint is mortality. The presence or absence of mortality at one concentration level determines the next step (testing at a higher or lower concentration or stopping the test).[13] The results allow for the assignment of a GHS toxicity category.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 Comparative Safety Assessment Workflow A Identify Novel Albuterol Salt Candidate (e.g., Albuterol Malate) C Physicochemical Characterization (Solubility, Stability, Hygroscopicity) A->C D In Vitro Toxicity Screening (e.g., MTT Assay on Lung Cells) A->D B Reference Standard (Albuterol Sulfate) B->C B->D G Data Analysis & Comparison C->G E In Vivo Acute Toxicity (e.g., OECD 436 Inhalation Study) D->E If favorable in vitro profile F Genotoxicity Assessment (e.g., Ames Test) E->F F->G H Safety Profile Determination G->H

Caption: Workflow for the comparative safety assessment of a novel albuterol salt.

Signaling Pathway

Albuterol exerts its therapeutic and some of its toxic effects through the β2-adrenergic receptor signaling pathway.

G cluster_1 Albuterol β2-Adrenergic Receptor Signaling Pathway Albuterol Albuterol Receptor β2-Adrenergic Receptor Albuterol->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cyclic AMP (cAMP) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA SideEffects Systemic Effects (Tachycardia, Tremor) cAMP->SideEffects Myosin Inhibition of Myosin Light-Chain Kinase PKA->Myosin Calcium ↓ Intracellular Ca²⁺ PKA->Calcium Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) Myosin->Relaxation Calcium->Relaxation

Caption: Albuterol's mechanism of action via the β2-adrenergic signaling cascade.[2][16][17][18]

References

Safety Operating Guide

Proper Disposal of Albuterol Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of pharmaceutical products is a critical component of laboratory safety and chemical handling. For researchers, scientists, and drug development professionals, understanding the proper procedures for disposing of substances like albuterol adipate is essential for regulatory compliance and minimizing environmental impact. While albuterol is most commonly formulated as albuterol sulfate, the disposal principles for albuterol compounds are governed by regulations for pharmaceutical waste.

Improper disposal of albuterol, particularly from inhalers, can introduce active pharmaceutical ingredients and potent greenhouse gases into the environment.[1][2][3] Pressurized canisters also pose a physical hazard if incinerated improperly or compacted in landfills.[2] Therefore, adherence to established guidelines is paramount.

Regulatory Oversight

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] State regulations may impose additional, often more stringent, requirements.[4] It is crucial for facilities to be aware of both federal and local guidelines.

**Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the recommended steps for the disposal of this compound and its containers. This process is designed to ensure safety and compliance.

  • Waste Identification and Segregation :

    • Albuterol-containing waste should be classified as non-hazardous pharmaceutical waste unless it meets specific criteria for hazardous waste.[2]

    • Segregate albuterol waste from other chemical and biological waste streams. Use designated, clearly labeled containers for pharmaceutical waste.[7]

  • Handling and Personal Protective Equipment (PPE) :

    • When handling expired or unused this compound, especially in powder form or from damaged containers, appropriate PPE should be worn. This includes gloves and safety glasses.[8][9][10]

    • In the event of a spill, restrict access to the area. Use wet absorbent pads for cleanup to avoid generating dust.[8] Decontaminate the spill area with a bleach and detergent solution.[8]

  • Disposal of Empty Inhalers :

    • Even when seemingly empty, inhalers can contain residual medication and propellant.[2]

    • Do not discard inhalers in regular trash or recycling bins.[2]

    • Do not puncture or incinerate inhalers in standard waste streams.

    • The preferred method of disposal is through a licensed hazardous waste disposal company or a pharmaceutical take-back program.[4][11]

  • Disposal of Bulk Powder or Solutions :

    • Bulk quantities of this compound must be disposed of as chemical waste through a licensed contractor.

    • Do not flush this compound down the drain or toilet, as this can contaminate waterways.[4][7][8]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

This compound Disposal Workflow cluster_prep Preparation cluster_segregation Segregation cluster_disposal Disposal Path cluster_donots Prohibited Actions A Identify Albuterol Waste B Wear Appropriate PPE (Gloves, Safety Glasses) A->B C Segregate from other waste streams B->C D Place in a designated, labeled pharmaceutical waste container C->D E Engage a licensed waste disposal vendor D->E F Arrange for pickup and transport E->F G High-temperature Incineration at a permitted facility F->G H Do NOT dispose in regular trash I Do NOT flush down drains or toilets J Do NOT place in sharps or biohazard containers

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

Environmental Impact of Albuterol Inhalers

The environmental impact of albuterol is most significant when it is used in pressurized metered-dose inhalers (pMDIs). These devices contain hydrofluorocarbons (HFCs) as propellants, which are potent greenhouse gases.[1][3] The following table summarizes key data regarding the environmental footprint of albuterol inhalers.

MetricValueSource
CO2 Equivalent per Puff (SABA/Albuterol) 60.4 g[1]
Residual Medication in "Empty" Inhaler Up to 29%[2]
Marketed SABA pMDIs in Brazil (2020) 9,071,179 units[1]

While the use of albuterol itself is predicted to pose an insignificant risk to the environment, the propellants in pMDIs and the potential for aquatic contamination from improper disposal remain significant concerns.[12]

Handling of Spills

In the event of a spill of this compound powder or solution, the following steps should be taken:

  • Restrict access to the spill area.[8]

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if dealing with a large amount of powder.[8][9]

  • For small spills of powder, carefully clean with wet absorbent pads to avoid creating dust.[8]

  • For liquid spills, use an appropriate absorbent material.

  • Decontaminate the spill area with a bleach and detergent solution, followed by a water rinse.[8]

  • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[8]

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.

References

Essential Safety and Operational Guide for Handling Albuterol Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Albuterol adipate in a laboratory setting. By adhering to these procedural steps, you can ensure a safe working environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task / OperationRecommended PPEJustification
Weighing and transferring solid this compound - Nitrile or latex gloves- Lab coat or uniform- Safety glasses with side shields- For nuisance dust exposures: N95 or P95 respirator- Prevents skin contact and contamination of clothing.- Protects eyes from airborne particles.- Minimizes inhalation of fine dust particles.
Preparing solutions - Nitrile or latex gloves- Lab coat or uniform- Safety glasses with side shields or chemical splash goggles- Face shield (if splashing is likely)- Protects against skin contact with the solution.- Shields eyes and face from accidental splashes.
Administering to lab animals or cell cultures - Nitrile or latex gloves- Lab coat or uniform- Safety glasses with side shields- Prevents direct contact with the compound during administration.
Cleaning spills - Chemical-resistant gloves- Lab coat or disposable gown- Chemical splash goggles- Respirator (depending on spill size and ventilation)- Provides enhanced protection during cleanup of potentially hazardous material.

Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Work Area in Ventilated Hood b->c d Weigh Solid Compound c->d Start Handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g Experiment Complete h Dispose of Waste g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albuterol adipate
Reactant of Route 2
Albuterol adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.